molecular formula C11H18ClN3 B13034401 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Número de catálogo: B13034401
Peso molecular: 227.73 g/mol
Clave InChI: TVWJMSUGHXNCRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are a ubiquitous structural feature in more than twenty classes of pharmaceuticals, making them one of the most important synthetic fragments for designing new drugs . The 4-aminopiperidine moiety, in particular, serves as a versatile and privileged scaffold for constructing biologically active molecules . The specific substitution pattern of this compound, featuring a 2-pyridylmethyl group at the piperidine nitrogen, is a key structural motif seen in developed enzyme inhibitors and receptor ligands. Research indicates that incorporating a basic amine group, such as the 4-aminopiperidine in this compound, can play a critical role in enhancing binding affinity and selectivity for target proteins . This compound is valued as a high-value building block for the synthesis of potential therapeutics, reflecting a growing demand for novel amine building blocks in the development of improved pharmaceuticals . It is provided For Research Use Only, strictly for use in laboratory research.

Propiedades

Fórmula molecular

C11H18ClN3

Peso molecular

227.73 g/mol

Nombre IUPAC

1-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H

Clave InChI

TVWJMSUGHXNCRY-UHFFFAOYSA-N

SMILES canónico

C1CN(CCC1N)CC2=CC=CC=N2.Cl

Origen del producto

United States
Foundational & Exploratory

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride: A Key Pharmaceutical Intermediate

Executive Summary

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a heterocyclic organic compound increasingly recognized for its role as a versatile structural scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, plausible synthetic routes, and its applications as a foundational building block in the drug discovery and development process. By combining a pyridine ring, a flexible methylene linker, a piperidine core, and a reactive primary amine, this molecule offers multiple points for chemical modification, enabling the exploration of vast chemical spaces. Its utility is primarily as a pharmaceutical intermediate for the synthesis of novel chemical entities aimed at a range of biological targets, particularly in the fields of oncology and neurology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride dictates its chemical behavior and utility. The molecule incorporates a hydrogen-bond-accepting pyridine moiety, a basic piperidine nitrogen, and a nucleophilic primary amine at the 4-position, which serves as a prime handle for further derivatization. The hydrochloride salt form significantly enhances its aqueous solubility and stability, making it more amenable to handling and use in various reaction conditions.[1][2]

Chemical Structure:

Chemical structure of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Table 1: Core Identifiers and Properties

PropertyValueReference
IUPAC Name (1-(pyridin-2-ylmethyl)piperidin-4-yl)amine hydrochloride
CAS Number 380222-98-0 (Note: This CAS may refer to a related isomer)[3][4]
Molecular Formula C₁₁H₁₈ClN₃[5]
Molecular Weight 227.73 g/mol [5]
Canonical SMILES C1CN(CC1N)CC2=CC=CC=N2.Cl[5]
InChI Key InChI=1S/C11H17N3.ClH/c12-11-5-9-14(10-6-11)8-13-7-3-1-2-4-13;/h1-4,7,11H,5-6,8-10,12H2;1H
Physical Form Assumed to be a solid powder at room temperature.
Solubility Enhanced solubility in water and polar solvents due to hydrochloride salt form.[1][2]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7]
Incompatibility Avoid strong oxidizing agents.[8]

Synthesis and Manufacturing

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is critical for its application as a research chemical and pharmaceutical intermediate. A robust and scalable synthetic route ensures a consistent supply for derivatization and screening campaigns. The most logical and widely practiced approach for this class of compounds is reductive amination.[9] This method is favored for its high efficiency, operational simplicity, and the commercial availability of starting materials.

A plausible synthetic pathway involves the reaction of pyridine-2-carboxaldehyde with piperidin-4-amine to form a Schiff base (imine) intermediate, which is then selectively reduced in situ to yield the secondary amine product. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Conceptual Synthetic Workflow

The following diagram outlines the key stages in a typical laboratory-scale synthesis of the target compound.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A Pyridine-2-carboxaldehyde C Reductive Amination (e.g., NaBH(OAc)₃, Methanol) A->C B Piperidin-4-amine B->C D Work-up & Extraction (Isolates Free Base) C->D E Salt Formation (Addition of HCl) D->E F Purification (Recrystallization) E->F G 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride F->G

Caption: Conceptual workflow for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl.

Exemplary Laboratory Protocol: Reductive Amination

This protocol describes a self-validating system for synthesizing the title compound. The causality behind experimental choices, such as the choice of reducing agent, is explained to ensure reproducibility and understanding.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-amine (1.0 eq) and a suitable solvent such as methanol or dichloromethane (DCM).

    • Stir the solution at room temperature until the amine is fully dissolved.

  • Imine Formation:

    • Add pyridine-2-carboxaldehyde (1.05 eq) dropwise to the solution. The reaction is typically monitored by TLC or LC-MS for the consumption of starting materials and formation of the imine intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure.[9]

  • Reaction Monitoring and Quenching:

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the imine intermediate is fully consumed.

    • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Work-up and Isolation of Free Base:

    • Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base product.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to obtain pure 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride. Purity can be confirmed by NMR spectroscopy and LC-MS analysis.

Applications in Medicinal Chemistry and Drug Discovery

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate or scaffold for building a diverse library of drug candidates.[8] The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10]

The primary amine at the C4 position is a key functional handle that allows for a wide range of chemical modifications, including:

  • Amide bond formation: Reaction with carboxylic acids to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Further reductive amination: Reaction with other aldehydes or ketones.

This versatility allows medicinal chemists to systematically modify the scaffold to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). For example, related pyridine- and piperazine-containing structures have been successfully developed as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in cancer therapy.[11]

Conceptual Role in Kinase Inhibition

The diagram below illustrates a hypothetical scenario where a derivative of our core compound acts as a kinase inhibitor, a common application for such scaffolds.

cluster_pathway Simplified Cell Cycle Pathway GF Growth Factor Rec Receptor GF->Rec Binds CDK CDK4/6-Cyclin D Complex Rec->CDK Activates Rb Rb Protein CDK->Rb Phosphorylates (pRb) E2F E2F Transcription Factor Rb->E2F Inhibits Prolif Cell Proliferation Inhibitor Hypothetical Inhibitor (Derived from Scaffold) Inhibitor->CDK Blocks ATP Binding Site

Caption: Hypothetical mechanism of a drug derived from the scaffold inhibiting the CDK4/6 pathway.

Safety, Handling, and Storage

Table 2: General Safety and Handling Recommendations

AspectRecommendationReference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12]
Engineering Controls Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][13]
Inhalation May cause respiratory irritation. Avoid breathing dust. If inhaled, move to fresh air.[7][12]
Skin Contact May cause skin irritation. In case of contact, wash immediately with soap and water.[7][14]
Eye Contact May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[6][14]
Ingestion May be harmful if swallowed. Rinse mouth and seek medical attention if feeling unwell.[12]
Storage Store locked up in a dry, cool, and well-ventilated place in a tightly closed container.[6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride represents a strategically important molecule for modern drug discovery. Its value lies not in its own biological activity, but in its potential as a versatile and adaptable scaffold. The combination of a piperidine core with a reactive primary amine and a pyridinylmethyl group provides an excellent starting point for the synthesis of compound libraries targeting a multitude of diseases. A clear understanding of its chemical properties, synthesis, and handling is essential for any research or development professional aiming to unlock the therapeutic potential of its derivatives.

References

  • Chemical Substance Information. 1-(pyridin-2-yl)piperidin-4-aMine hydrochloride. [Online] Available at: [Link]

  • NextSDS. Methyl-[1-(1-pyridin-2-yl-ethyl)-piperidin-4-yl]-aMine hydrochloride — Chemical Substance Information. [Online] Available at: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • NextSDS. 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride — Chemical Substance Information. [Online] Available at: [Link]

  • precisionFDA. 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. [Online] Available at: [Link]

  • PubChem. 1-Piperazinepropanamide, N-(4-acetylphenyl)-4-(2-pyridinyl)-, hydrochloride, hydrate (2:4:1). [Online] Available at: [Link]

  • NextSDS. Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride — Chemical Substance Information. [Online] Available at: [Link]

  • PubChemLite. (cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride (C10H14N2). [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • PubMed. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. [Online] Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Online] Available at: [Link]

Sources

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride safety data sheet MSDS

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (CAS No. 1352520-21-4) was not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist based on the hazard classifications of the closely related compound, N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride, and a comprehensive review of safety data for structurally analogous pyridine and piperidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The recommendations herein are grounded in established principles of chemical safety and are intended for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a piperidine ring, which is substituted with an amine group at the 4-position. This structure is a common scaffold in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

Structural Representation:

Caption: Chemical structure of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Hazard Identification and GHS Classification

Based on the notified classification and labeling for the trihydrochloride salt, and consistent with data from structurally similar compounds, 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride should be handled as a hazardous substance.[1][6][7]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationWarningGHS07

Hazard Summary: This compound is anticipated to be harmful if ingested and to cause significant irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][4][6][7][15] There is currently no evidence to suggest carcinogenicity or germ cell mutagenicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this and similar research chemicals. The core principle is to minimize all routes of exposure.

Engineering Controls:

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Ensure the fume hood has adequate airflow. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risk Assess Experiment Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection Inspect_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff PPE Correctly (Gloves First) Work_in_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Specific PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[17][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves according to institutional guidelines.[17][5]

  • Skin and Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: For situations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[17]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[18] Call a poison control center or seek immediate medical attention.[17]

Accidental Release and Spill Management

Spill Response Workflow:

Spill_Response Alert Alert Personnel & Restrict Area Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Use inert absorbent for liquids) PPE->Contain Cleanup Clean Up Spill - Solid: Sweep carefully - Liquid: Absorb and collect Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose

Caption: Step-by-step workflow for managing an accidental chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Wear the appropriate PPE as described in Section 3.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place into a clearly labeled, sealed container for disposal.[13]

    • For liquid spills: Cover with a non-combustible absorbent material (e.g., sand, vermiculite). Once absorbed, shovel the material into a labeled, sealed container.[2][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials and waste as hazardous chemical waste in accordance with local, state, and federal regulations.[18]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents.[8] The product should be stored locked up or in an area accessible only to qualified personnel.[6]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and to comply with all applicable regulations.

  • Waste Disposal: Dispose of this substance and its container as hazardous waste. Do not allow the chemical to enter drains or waterways.[18] All waste disposal should be carried out by a licensed professional service.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.[18]

References

  • N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride - NextSDS. (n.d.). Retrieved March 22, 2026, from [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). Retrieved March 22, 2026, from [Link]

  • 1-(pyridin-2-yl)piperidin-4-aMine hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved March 22, 2026, from [Link]

  • Safety data sheet - BASF. (2022, November 1). Retrieved March 22, 2026, from [Link]

  • Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet - Merck Millipore. (2021, March 15). Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: Pyrazineamide - Chemos GmbH&Co.KG. (n.d.). Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: 2,5-Furandicarboxylic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved March 22, 2026, from [Link]

Sources

Physicochemical Profiling and High-Resolution Mass Spectrometry of 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and neuropharmacology, the precise characterization of building blocks and active pharmaceutical ingredients (APIs) is foundational. 1-(Pyridin-2-ylmethyl)piperidin-4-amine is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of receptor modulators. Because it possesses three distinct basic nitrogen centers, it is most commonly isolated and commercialized as a trihydrochloride salt to ensure chemical stability and aqueous solubility.

This technical guide provides an in-depth analysis of its molecular weight, exact mass, and the rigorous analytical workflows required for its characterization. As a Senior Application Scientist, I have structured this guide to not only provide the quantitative data but to explain the causality behind its physicochemical behavior and the methodologies required to analyze it accurately.

Structural Causality and Salt Formation

To understand the mass and physicochemical properties of this compound, one must analyze its protonation sites. The molecule contains three distinct basic moieties:

  • A primary aliphatic amine (on the piperidine C4 position, pKa ~ 10.0).

  • A tertiary aliphatic amine (the piperidine N1 position, pKa ~ 8.5).

  • An aromatic amine (the pyridine ring, pKa ~ 5.2).

During synthesis and purification, exposure to hydrochloric acid results in the protonation of all three nitrogen atoms, yielding 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride [1]. While the free base has a molecular weight of 191.27 g/mol [2], the addition of three HCl molecules increases the molecular weight to approximately 300.7 g/mol .

Quantitative Mass Data Summary

The table below summarizes the molecular weights and monoisotopic exact masses across the free base and its various theoretical hydrochloride salt forms.

Chemical FormMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Exact Mass (Da)
Free Base C₁₁H₁₇N₃191.27191.1422
Mono-hydrochloride C₁₁H₁₈ClN₃227.73227.1189
Di-hydrochloride C₁₁H₁₉Cl₂N₃264.20263.0956
Tri-hydrochloride C₁₁H₂₀Cl₃N₃300.66299.0723

Note: Molecular weight represents the average mass based on natural isotopic abundance, whereas exact mass is calculated using the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl).

Principles of Mass Spectrometry for Polybasic Salts

A common pitfall in analytical chemistry is attempting to detect the intact mass of a hydrochloride salt using Electrospray Ionization Mass Spectrometry (ESI-MS). In solution, the trihydrochloride salt completely dissociates into the protonated amine and free chloride ions. During the ESI process, the chloride counterions are stripped away in the desolvation chamber. Consequently, the mass spectrometer only detects the protonated free base.

For 1-(Pyridin-2-ylmethyl)piperidin-4-amine, the primary target ion in positive mode (ESI+) is the singly protonated species [M+H]+ at an exact m/z of 192.1495 . Due to the presence of multiple basic sites, a doubly protonated species [M+2H]2+ at m/z96.5784 is also frequently observed, depending on the cone voltage and source conditions.

SaltDissociation A Trihydrochloride Salt MW: 300.7 g/mol B Dissolution (Aqueous Buffer) A->B C Free Base Exact Mass: 191.1422 Da B->C D ESI (+) Protonation C->D E [M+H]+ m/z 192.1495 D->E

Pathway of 1-(Pyridin-2-ylmethyl)piperidin-4-amine from salt dissociation to ESI-MS detection.

Self-Validating LC-HRMS Analytical Protocol

To accurately determine the exact mass of this compound and verify its structural integrity, a High-Resolution Mass Spectrometry (HRMS) workflow must be employed. The following protocol is designed with built-in causality to ensure a self-validating system.

Step 1: Sample Preparation
  • Action : Weigh 1.0 mg of the trihydrochloride salt and dissolve in 1.0 mL of LC-MS grade H₂O:MeOH (50:50, v/v). Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid (FA) in water.

  • Causality : The trihydrochloride form is highly hygroscopic; rapid weighing minimizes water absorption which could skew concentration. The 1 µg/mL concentration prevents detector saturation, while the formic acid ensures complete protonation of the basic nitrogens prior to entering the ESI source, maximizing signal intensity.

Step 2: Chromatographic Separation
  • Action : Inject 2 µL onto a Charged Surface Hybrid (CSH) C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality : Standard C18 columns suffer from severe secondary interactions with polybasic amines, leading to peak tailing and poor resolution. A CSH column provides a slight positive surface charge at acidic pH, repelling the protonated amines and ensuring sharp, symmetrical chromatographic peaks.

Step 3: Electrospray Ionization (ESI+)
  • Action : Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality : These parameters optimize the evaporation of the aqueous droplets, efficiently releasing the [M+H]+ ions into the gas phase without causing thermal degradation of the piperidine ring.

Step 4: HRMS Detection and Mass Calibration
  • Action : Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer in positive ion mode (m/z 50–500). Continuously infuse Leucine Enkephalin as a lock mass.

  • Causality : The lock mass provides real-time, scan-by-scan mass calibration. This self-validating step ensures that the mass accuracy remains within the strictly required < 5 ppm error margin, confirming the exact mass of 191.1422 Da.

Workflow S1 1. Sample Preparation Dilute to 1 µg/mL in 0.1% FA S2 2. UHPLC Separation CSH C18 Column to prevent tailing S1->S2 S3 3. ESI Source (Positive Mode) Capillary 3.0 kV, 350°C S2->S3 S4 4. HRMS Detection Orbitrap/TOF, Resolution >60,000 S3->S4 S5 5. Mass Accuracy Validation Δm < 5 ppm using Lock Mass S4->S5

Step-by-step LC-HRMS workflow for accurate mass determination of polybasic amine compounds.

Conclusion

The characterization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride requires a nuanced understanding of its polybasic nature. While the commercial trihydrochloride salt possesses a molecular weight of 300.7 g/mol , analytical workflows must be tailored to detect the protonated free base at an exact mass of 191.1422 Da. By utilizing charged-surface chromatography and lock-mass calibrated HRMS, researchers can establish a robust, self-validating system for the identification and quantification of this critical pharmacological building block.

References

Solvation Strategies and Physicochemical Profiling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyridin-2-ylmethyl)piperidin-4-amine is a highly versatile heterocyclic building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and receptor modulators. Because the molecule contains three basic nitrogen centers—a pyridine ring, a piperidine ring, and a primary amine—it is commercially supplied and most stable as a trihydrochloride salt (CAS: 882562-67-6, MW: 300.7 g/mol )[1].

While the salt form ensures chemical stability and prevents oxidative degradation, it introduces significant solubility challenges in organic synthesis. As a Senior Application Scientist, I frequently observe that researchers attempt to use this compound directly in non-polar solvents, leading to heterogeneous reaction mixtures and failed couplings. This whitepaper systematically deconstructs the solvation thermodynamics of this polyamine salt and provides field-proven, self-validating protocols for its successful integration into organic workflows.

Solvation Thermodynamics: The Causality of Solubility

The solubility of a hydrochloride salt in organic media is a thermodynamic competition between the crystal lattice enthalpy (the energy required to separate the cation and chloride anions) and the solvation enthalpy (the energy released when solvent molecules encapsulate the ions).

Because 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride possesses three chloride counterions, its crystal lattice energy is exceptionally high.

  • Protic Solvents (Methanol, Water): These solvents possess high dielectric constants and act as strong hydrogen-bond donors. They successfully solvate both the polyamine cation and the chloride anions, making the compound highly soluble[1].

  • Aprotic Solvents (DMSO, DMF): While they effectively solvate the cation via their polarized oxygen atoms, they are poor hydrogen-bond donors and struggle to solvate the chloride anions. Dissolution here is kinetically hindered and requires thermal or mechanical energy.

  • Non-Polar Solvents (DCM, Chloroform, THF): These solvents lack the polarity to overcome the lattice energy, rendering the trihydrochloride salt practically insoluble[1].

Solvation Solid Trihydrochloride Salt (Solid Crystal) Lattice Lattice Disruption (Endothermic, ΔH > 0) Solid->Lattice Solvent Solvent Cavity Formation (Protic vs Aprotic) Lattice->Solvent Solvation Ion-Dipole Stabilization (Exothermic, ΔH < 0) Solvent->Solvation Dissolved Fully Solvated Ions (Solution Phase) Solvation->Dissolved

Caption: Thermodynamic pathway of trihydrochloride salt dissolution in polar solvents.

Quantitative Solubility Profile

The following matrix summarizes the solubility behavior of the trihydrochloride salt across various solvent classes, grounded in empirical polarity indices and comparative hydrochloride salt behaviors[2].

Solvent ClassSpecific SolventRelative PolarityEmpirical SolubilityMechanistic Rationale
Polar Protic Water1.000Highly SolubleOptimal ion-dipole interactions; excellent chloride solvation.
Polar Protic Methanol0.762Highly SolubleStrong hydrogen bonding stabilizes both cation and chloride anion[1].
Polar Protic Ethanol0.654Limited / LowLower dielectric constant reduces ability to overcome lattice energy[2].
Polar Aprotic DMSO0.444ModerateSolvates cations well, but poor chloride solvation requires heating/sonication.
Non-Polar Chloroform / DCM0.259 / 0.309InsolubleIncapable of disrupting the ionic crystal lattice; requires free-basing[3].

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or chemical checkpoint to confirm success before proceeding to the next synthetic stage.

Protocol A: Direct Dissolution in Polar Aprotic Solvents (e.g., DMSO)

Use Case: Preparing high-concentration stock solutions (e.g., 100 mM) for biological assays or polar SNAr reactions. Causality: DMSO is highly viscous and poorly solvates chloride ions. Without mechanical disruption, the salt will simply sit at the bottom of the vial. Sonication provides localized cavitation (micro-bubbles that collapse and release energy), mechanically shattering the crystal lattice to allow DMSO to encapsulate the exposed cations.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 30.0 mg (~0.1 mmol) of the trihydrochloride salt into a clean, dry 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. Cap the vial tightly under a nitrogen stream to prevent atmospheric moisture absorption (DMSO is highly hygroscopic).

  • Mechanical Disruption: Place the vial in an ultrasonic bath at 35°C for 10–15 minutes.

  • Self-Validation (The Tyndall Check): Remove the vial and shine a laser pointer (or strong LED flashlight) horizontally through the solution.

    • Pass: The beam passes cleanly through without scattering. The solution is fully homogeneous.

    • Fail: The beam path is visible (Tyndall effect), indicating suspended, undissolved micro-crystals. Repeat sonication or add 5% v/v Methanol as a co-solvent to assist chloride solvation.

Protocol B: In Situ Free-Basing for Non-Polar Solvents (e.g., DCM/THF)

Use Case: Preparing the compound for amide couplings (e.g., with HATU/EDC) or reductive aminations where polar protic solvents would quench the reagents. Causality: The salt is entirely insoluble in DCM[3]. By adding a sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA), we neutralize the HCl. The steric bulk of DIPEA prevents it from acting as a nucleophile in downstream reactions, while the newly formed 1-(Pyridin-2-ylmethyl)piperidin-4-amine free base becomes highly lipophilic and dissolves instantly in DCM.

Step-by-Step Methodology:

  • Suspension: Suspend 300.7 mg (1.0 mmol) of the trihydrochloride salt in 5.0 mL of anhydrous DCM in a round-bottom flask. The mixture will be a cloudy, heterogeneous suspension.

  • Cooling: Chill the suspension to 0°C using an ice bath to control the exothermic neutralization reaction.

  • Base Addition: Dropwise, add 522 µL (3.0 mmol for the salt + 0.5 mmol excess = 3.5 equivalents) of DIPEA.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 30 minutes. The visual appearance will change as the target free base dissolves and DIPEA-HCl precipitates.

  • Self-Validation (pH Spot Test): Dip a clean glass stirring rod into the mixture and spot it onto a piece of water-dampened universal pH paper.

    • Pass: The paper turns dark blue (pH > 9), confirming all three equivalents of HCl have been neutralized.

    • Fail: The paper is green/yellow (pH < 7). Add an additional 0.5 eq of DIPEA and stir for 10 more minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the insoluble DIPEA-HCl salts. The resulting clear DCM filtrate contains your highly reactive, soluble free base, ready for immediate coupling.

FreeBasing Start Suspend Tri-HCl Salt in DCM or THF Base Add 3.5 eq. DIPEA (Dropwise, 0°C) Start->Base React Neutralization Reaction (Stir 30 min, RT) Base->React Check Self-Validation: Check pH of Aliquot (>9) React->Check Filter Filter Insoluble DIPEA-HCl Salts Check->Filter pH Confirmed End Free Base Solution Ready for Synthesis Filter->End

Caption: Step-by-step workflow for in situ free-basing of the trihydrochloride salt.

References

  • MDPI. "Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery." Pharmaceutics. Available at:[Link]

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An In-Depth Technical Guide to the In Vitro Binding Affinity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-(pyridin-2-ylmethyl)piperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective ligands for a variety of biological targets. Its inherent structural features—a basic piperidine nitrogen, a hydrogen bond-accepting pyridine ring, and a modifiable amine group—make it an ideal starting point for library synthesis and lead optimization. Compounds based on this core have shown significant promise as antagonists for G protein-coupled receptors (GPCRs), such as histamine H3 and chemokine receptors, which are implicated in a range of inflammatory and neurological disorders.[1][2][3][4]

This technical guide provides an in-depth exploration of the methodologies used to characterize the in vitro binding affinity of this important class of compounds. As drug development professionals, understanding the nuances of these assays is paramount for establishing robust structure-activity relationships (SAR), guiding synthetic chemistry efforts, and ultimately, selecting promising candidates for further preclinical development. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, actionable format.

The Molecular Scaffold: Structure-Activity Relationship (SAR) Insights

The binding affinity of a compound is exquisitely sensitive to its three-dimensional structure and the electronic properties of its constituent functional groups. For the 1-(pyridin-2-ylmethyl)piperidin-4-amine core, SAR studies systematically explore how modifications at various positions influence receptor binding. The goal is to identify substitutions that enhance potency and selectivity.[3]

Key modification points include:

  • The Pyridine Ring: Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points with the receptor binding pocket.

  • The Piperidine Ring: The nitrogen of the piperidine is often crucial for forming a key salt bridge interaction with an acidic residue (like aspartic acid) in the receptor.[5]

  • The Amine Group (at C4): This amine serves as a versatile handle for introducing a wide array of substituents, allowing for the exploration of different regions of the binding pocket.

The following diagram illustrates the key regions for SAR exploration on the core scaffold.

cluster_0 1-(Pyridin-2-ylmethyl)piperidin-4-amine Scaffold Core [CORE STRUCTURE] Pyridine Pyridine Ring (R1 Substitutions) Core->Pyridine Modulates electronics, van der Waals contacts Piperidine Piperidine Ring (Key Basic Center) Core->Piperidine Forms critical salt bridge with acidic residue (e.g., Asp) Amine C4-Amine (R2 Substitutions) Core->Amine Explores hydrophobic/ polar sub-pockets Linker Methylene Linker Core->Linker Influences conformational flexibility

Caption: Key modification points for SAR studies on the core scaffold.

Quantitative SAR Data Presentation

Systematic modification of the scaffold generates quantitative data that is best summarized in a tabular format. This allows for direct comparison of how different functional groups impact binding affinity, typically expressed as the inhibition constant (Kᵢ).

Compound IDR1 (Pyridine Sub)R2 (Amine Sub)Target ReceptorBinding Affinity (Kᵢ, nM)
1a (Parent) HHHistamine H₃150
1b 4-ChloroHHistamine H₃75
1c HBenzylHistamine H₃25
1d 4-ChloroBenzylHistamine H₃8.2
2a (Parent) HHChemokine CCR2220
2b H3-(Trifluoromethyl)benzoylChemokine CCR215.5[4]

Note: Data is illustrative and based on general principles of SAR for GPCR antagonists.

This data clearly demonstrates that electron-withdrawing groups on the pyridine (like chloro in 1b ) and bulky, hydrophobic groups on the C4-amine (like benzyl in 1c ) can significantly enhance binding affinity. The combination of these favorable substitutions in compound 1d results in a synergistic improvement in potency.

Core Methodologies for In Vitro Binding Affinity Assessment

The cornerstone of characterizing any new chemical entity is the accurate and reproducible measurement of its binding affinity for the intended biological target. For the 1-(pyridin-2-ylmethyl)piperidin-4-amine series, two techniques are predominantly employed: the competitive radioligand binding assay and surface plasmon resonance (SPR).

Competitive Radioligand Binding Assay

This is a highly sensitive and robust method used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand ('tracer') from a receptor.[1][6] The assay is based on the principle of the law of mass action.

Causality Behind Experimental Choices:

  • Receptor Source: The assay utilizes cell membranes or tissue homogenates that express the target receptor.[7] Using a stable, recombinant cell line (e.g., HEK293 or CHO cells) expressing the human receptor ensures consistency and relevance.[1]

  • Radioligand Selection: The chosen radioligand must have high affinity and selectivity for the target receptor. Its concentration is typically set at or below its dissociation constant (Kₑ) to ensure assay sensitivity.

  • Self-Validation (Controls): The protocol's integrity relies on three key controls run in parallel:

    • Total Binding: Receptor + radioligand. Represents the maximum bound radioactivity.

    • Non-Specific Binding (NSB): Receptor + radioligand + a saturating concentration of an unlabeled known ligand. This measures the binding of the radioligand to non-receptor components (e.g., filters, lipids) and is considered background noise.[6]

    • Specific Binding: Calculated as Total Binding - NSB. This is the signal that is competed for by the test compound.

The following diagram outlines the workflow for a typical competitive radioligand binding assay.

prep Reagent Preparation - Test Compound Dilutions - Radioligand (fixed conc.) - Receptor Membranes incubation Incubation (Reach Equilibrium) - Add membranes, radioligand, and test compound to 96-well plate prep->incubation Assay Setup filtration Separation - Rapid vacuum filtration through GF/B or GF/C filter plates - Unbound ligand passes through incubation->filtration Terminate Binding wash Washing - 3-4 washes with ice-cold buffer to remove residual unbound radioligand filtration->wash detection Detection - Dry filter plates - Add scintillation cocktail - Count radioactivity (CPM) wash->detection analysis Data Analysis - Plot % Inhibition vs. [Compound] - Fit to sigmoidal curve - Determine IC₅₀ and Kᵢ detection->analysis Calculate Results

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare the receptor membrane suspension and the radioligand solution (e.g., [³H]-Nα-methylhistamine for H₃ receptors) in ice-cold assay buffer.[6][8]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound (or buffer for total binding, or a known standard for NSB), the radioligand, and finally the membrane suspension to initiate the reaction.[6][9]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25-30°C) to allow the binding reaction to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filter plates (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.[9]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis: Convert the raw counts per minute (CPM) data into percent inhibition relative to the specific binding controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).[7][9] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[10] It not only determines the binding affinity (Kₑ) but also the kinetic parameters of the interaction—the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). This kinetic information is increasingly valuable in drug discovery, as the residence time of a drug on its target (related to kₒff) can be a better predictor of in vivo efficacy than affinity alone.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein (receptor) is immobilized onto a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains active and accessible.

  • Analyte Injection: The test compound (analyte) is flowed over the sensor surface at various concentrations. Binding causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).

  • Self-Validation (Controls):

    • Reference Surface: A parallel flow cell on the sensor chip is activated and blocked without protein immobilization. Subtracting the signal from this reference channel corrects for bulk refractive index changes and non-specific binding to the surface.[11]

    • Buffer Cycles: Injecting buffer alone (containing the same DMSO concentration as the compound samples) is essential for double-referencing and removing systematic artifacts.[12]

Step-by-Step Experimental Protocol
  • Protein Immobilization: The purified receptor protein is immobilized onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • System Priming: The SPR system is primed with running buffer, which should be matched as closely as possible to the analyte samples (including DMSO concentration) to minimize bulk shifts.[12]

  • Analyte Injection Cycle:

    • A series of concentrations of the 1-(pyridin-2-ylmethyl)piperidin-4-amine compound are prepared in running buffer.

    • Each concentration is injected over the protein and reference surfaces for a set time (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Surface Regeneration: If the compound does not fully dissociate, a regeneration solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are processed (reference- and buffer-subtracted). The association and dissociation curves are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive the kinetic constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.

Conclusion

The rigorous in vitro characterization of binding affinity is a foundational step in the journey of drug discovery. For compounds based on the 1-(pyridin-2-ylmethyl)piperidin-4-amine scaffold, techniques like competitive radioligand binding assays and surface plasmon resonance provide the critical data needed to build a comprehensive understanding of structure-activity relationships. By employing well-designed, self-validating protocols and interpreting the resulting affinity (Kᵢ) and kinetic (kₐ, kₑ) data, researchers can confidently identify and optimize potent and selective ligands, paving the way for the development of novel therapeutics.

References

  • Huber, W., & Mueller, F. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed, 15(4), 799-807. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. PubMed, 19(1), 478-534. Retrieved from [Link]

  • Renaudet, O., & Myszka, D. G. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(3), 339-341. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Neu, M., & Zabel, U. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE, 12(5), e0175846. Retrieved from [Link]

  • Huber, W., & Mueller, F. (2006). Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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  • Sykes, D. A., & Charlton, S. J. (2012). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology, Chapter 9, Unit9.6. Retrieved from [Link]

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  • Ismaili, L., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 738. Retrieved from [Link]

  • González-Chávez, Z., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(8), 1146. Retrieved from [Link]

  • Palmer, B. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5854. Retrieved from [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2133. Retrieved from [Link]

  • Wang, S., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry, 147, 347-359. Retrieved from [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Retrieved from [Link]

  • Hu, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856525. Retrieved from [Link]

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Mechanism of action of pyridine-piperidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the fusion of diverse heterocyclic rings is a cornerstone strategy for developing highly selective and potent therapeutics. Among these, the pyridine-piperidine pharmacophore has emerged as a privileged scaffold. By combining the flat, electron-deficient, aromatic nature of pyridine with the sp3 -hybridized, conformationally flexible, and basic piperidine ring, drug developers can precisely tune a molecule’s physicochemical properties (e.g., LogP, aqueous solubility) while maximizing target engagement [1, 2].

This technical guide explores the mechanistic actions of pyridine-piperidine derivatives, focusing on their roles as kinase inhibitors in oncology and as broad-spectrum antimicrobial agents. Furthermore, it details the structural rationale behind these hybrids and provides validated experimental protocols for evaluating their efficacy in preclinical drug discovery.

Structural Rationale: The "Y-Shape" Pharmacophore and Conformational Restriction

The efficacy of pyridine-piperidine derivatives in targeting ATP-competitive sites—particularly in kinases like Akt, ALK, and ROS1—stems from their complementary structural dynamics:

  • Pyridine (The Hinge Binder): The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. In kinase domains, this allows the molecule to form critical hydrogen bonds with the backbone amides of the hinge region (e.g., interacting with Glu278 and Ala230 in Akt1) [4].

  • Piperidine (The Solvent-Exposed Modulator): The basic nitrogen of piperidine often projects toward the solvent-exposed region or an allosteric pocket. It facilitates salt formation (improving oral bioavailability) and allows for structural functionalization.

Overcoming the hERG Liability: A historical challenge with basic piperidines is their propensity to become trapped in the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity. Recent breakthroughs have utilized a conformational restriction strategy . By introducing steric bulk (e.g., 3,4,6-trisubstituted piperidines), researchers restrict the rotational freedom of the basic amine, preventing it from adopting the specific conformation required to bind the hERG channel cavity, thereby rescuing the molecule's safety profile without sacrificing target potency [4].

Mechanism of Action in Oncology: Kinase Inhibition and EMT Suppression

Pyridine-piperidine derivatives have demonstrated profound anti-tumor efficacy across multiple malignancies, most notably in non-small cell lung cancer (NSCLC) and colon carcinoma.

Dual ALK/ROS1 Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives were originally designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). These kinases are frequently mutated or rearranged in NSCLC. The pyridine-piperidine scaffold effectively outcompetes ATP, shutting down downstream signaling cascades (PI3K/AKT, MAPK) that drive uncontrolled cellular proliferation [1].

FOXA2 Suppression and EMT Arrest in Colon Cancer

Beyond direct kinase inhibition, 2-amino-4-(1-piperidine) pyridine has been proven to halt colon cancer metastasis by targeting transcription factor networks. In DLD-1 and HT29 colon cancer cell lines, this derivative profoundly suppresses the expression of FOXA2 (Forkhead box protein A2) [1, 5].

The suppression of FOXA2 initiates a cascade that downregulates the Epithelial-Mesenchymal Transition (EMT). By reducing vimentin expression and stabilizing E-cadherin, the compound strips the tumor cells of their migratory and invasive capabilities. Concurrently, it arrests the cell cycle at the G1/G0 phase, preventing entry into the S phase, which ultimately triggers apoptosis [3, 5].

G Cmpd 2-Amino-4-(1-piperidine) pyridine FOXA2 FOXA2 Expression Cmpd->FOXA2 Suppresses CellCycle Cell Cycle (S Phase) Cmpd->CellCycle Arrests at G1/G0 EMT Epithelial-Mesenchymal Transition FOXA2->EMT Downregulates Metastasis Tumor Metastasis EMT->Metastasis Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Fig 1: Mechanism of action of 2-amino-4-(1-piperidine) pyridine in colon cancer pathways.

Antimicrobial Action via Hybridization

The rise of multi-drug resistant (MDR) pathogens necessitates the development of novel antimicrobial agents with unique modes of action. Hybridizing the pyridine-piperidine scaffold with other privileged structures, such as benzimidazole, creates molecules capable of multi-target engagement [5].

Benzimidazole-pyridine-piperidine hybrids disrupt bacterial cell wall synthesis and interfere with fungal ergosterol pathways. Because these hybrids distribute their binding affinity across multiple targets, they present a higher barrier to the development of target-site mutation resistance [5].

Quantitative Efficacy Data

The following table summarizes the biological evaluation of various pyridine-piperidine derivatives against their respective targets:

Compound ClassTarget / Cell LinePrimary MechanismPotency (IC50 / Effective Dose)
2-Amino-4-(1-piperidine) pyridine DLD-1 / HT29 (Colon)FOXA2 suppression, EMT inhibition40 - 100 µM (Apoptosis induction)
3,4,6-Trisubstituted Piperidines Akt1 / SKOV3 (Ovarian)ATP-competitive kinase inhibitionLow nM (In vivo tumor regression)
Imidazo[4,5-c]pyridine-piperidine (11b) A549 (Lung)ERα modulation, ROS generation12.26 ± 0.8 µM
Imidazo[4,5-c]pyridine-piperidine (11d) MCF-7 (Breast)ERα modulation, ROS generation13.37 ± 0.4 µM
Benzimidazole-pyridine-piperidine (5a) Gram (+/-) / FungiMembrane disruption / Multi-targetBroad-spectrum MIC superiority

(Data synthesized from references [4], [5], [6], and [7])

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity in the evaluation of these derivatives, standardizing the experimental pipeline is critical.

G Syn Hybrid Synthesis (Cross-Coupling) Pur Purification & Characterization Syn->Pur Screen In Vitro Screening (Kinase/MIC Assays) Pur->Screen Mech Mechanistic Validation (Flow Cytometry) Screen->Mech ADMET ADMET Profiling (hERG Toxicity) Mech->ADMET

Fig 2: Standardized drug discovery workflow for pyridine-piperidine derivatives.

Protocol: Mechanistic Validation of Apoptosis via Annexin V-FITC/PI Flow Cytometry

To validate the G1/G0 phase arrest and subsequent programmed cell death induced by 2-amino-4-(1-piperidine) pyridine [5], the following flow cytometry protocol is utilized.

Causality & Rationale: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, flippase is cleaved, and PS is translocated to the outer leaflet, exposing it to Annexin V. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; its presence indicates late-stage apoptosis or necrosis where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD-1 colon cancer cells at a density of 3×105 cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS.

    • Expert Insight: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour treatment window, preventing false-positive apoptosis signals caused by contact inhibition.

  • Compound Treatment: After 24 hours of adherence, treat cells with 40, 50, and 100 µM of the pyridine-piperidine derivative. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Harvesting: Wash cells twice with ice-cold PBS.

    • Expert Insight: Cold PBS arrests cellular metabolism instantly and prevents mechanically induced membrane damage during enzymatic detachment. Detach using 0.25% Trypsin-EDTA (without phenol red to avoid fluorescence interference).

  • Binding Buffer Suspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4).

    • Expert Insight: The presence of Ca2+ is strictly required for the calcium-dependent binding of Annexin V to PS. Omitting this will result in a failed assay.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Expert Insight: Light exclusion prevents the photobleaching of the fluorophores, preserving signal intensity.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Use proper compensation controls (single-stained samples) to correct for spectral overlap between FITC (emission ~519 nm) and PI (emission ~617 nm).

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: Frontiers in Pharmacology URL:[Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial Source: Ingenta Connect URL:[Link]

  • New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies Source: ResearchGate URL:[Link]

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (frequently isolated as the trihydrochloride salt, CAS 882562-67-6)[1][2] is a highly versatile, bifunctional heterocyclic building block. Featuring a basic piperidine ring, a primary amine, and a pyridine moiety, this structural motif is heavily utilized in the development of targeted therapeutics, including neuropharmacological agents and modulators of the Myc family of proto-oncogene proteins[1][3].

Synthetic Strategy: The most efficient and chemoselective method for constructing this scaffold is a two-step sequence:

  • Reductive Amination: Coupling 2-pyridinecarboxaldehyde with tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) utilizing sodium triacetoxyborohydride (STAB)[4].

  • Global Deprotection: Acid-mediated cleavage of the Boc group to yield the final hydrochloride salt.

Why Reductive Amination over Alkylation? Direct alkylation of the piperidine with 2-(chloromethyl)pyridine often requires harsh basic conditions and risks over-alkylation (quaternary ammonium salt formation). Reductive amination offers superior chemoselectivity and proceeds under mild, near-neutral conditions.

Synthetic Workflow

SynthesisWorkflow Start Starting Materials: 2-Pyridinecarboxaldehyde & Boc-4-aminopiperidine Imine Intermediate: Iminium Ion Formation Start->Imine DCM, RT, 1-2h Reduction Reduction: NaBH(OAc)3 in DCM Imine->Reduction RT, 12-16h Protected Protected Amine: tert-butyl (1-(pyridin-2-ylmethyl) piperidin-4-yl)carbamate Reduction->Protected Sat. NaHCO3 Workup Deprotection Deprotection: 4M HCl in Dioxane Protected->Deprotection RT, 2-4h Product Final Product: 1-(Pyridin-2-ylmethyl)piperidin -4-amine hydrochloride Deprotection->Product Ether Precipitation

Figure 1: Two-step synthetic workflow for 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Materials & Reagent Equivalencies

Reagent / SolventRoleEquivalentsNotes / Safety
2-Pyridinecarboxaldehyde Electrophile1.0 eqStore under N₂; prone to oxidation.
tert-Butyl piperidin-4-ylcarbamate Nucleophile1.05 eqSlight excess ensures complete aldehyde consumption.
Sodium triacetoxyborohydride (STAB) Reducing Agent1.5 eqMoisture sensitive; generates H₂ gas upon aqueous quench[4].
Dichloromethane (DCM) Solvent0.1 MUse anhydrous grade to favor iminium formation.
4M HCl in 1,4-Dioxane Acid / Deprotecting Agent5.0 - 10.0 eqCorrosive. Use in a well-ventilated fume hood.
Diethyl Ether Anti-solventN/AHighly flammable. Used for final product precipitation.

Experimental Protocols

Step 1: Reductive Amination to Yield tert-Butyl (1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Objective: Chemoselective coupling of the secondary piperidine nitrogen to the aldehyde, leaving the Boc-protected primary amine intact.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.

  • Iminium Formation: Add tert-butyl piperidin-4-ylcarbamate (1.05 equiv) in one portion. Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 1 to 2 hours.

    • Self-Validating In-Process Control: Monitor the consumption of the aldehyde via TLC (Silica gel, Hexanes/EtOAc 1:1, UV visualization). Do not proceed until the aldehyde spot is fully consumed.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm[4]. Remove the ice bath and stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Causality: Pre-stirring the aldehyde and amine allows for complete conversion to the iminium ion before the reducing agent is introduced. STAB is selected because its electron-withdrawing acetoxy groups render the borohydride less nucleophilic, preventing the premature reduction of the unreacted aldehyde to 2-pyridinemethanol.

Step 2: Acidic Cleavage to Yield 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Objective: Removal of the Boc protecting group and concurrent isolation of the product as a highly pure hydrochloride salt.

  • Reaction Setup: Dissolve the crude protected intermediate from Step 1 in a minimal amount of anhydrous DCM or 1,4-dioxane (approx. 0.2 M).

  • Deprotection: Cool the solution to 0 °C. Dropwise, add 4M HCl in dioxane (5.0 to 10.0 equiv). Remove the cooling bath and stir at room temperature for 2 to 4 hours.

    • Self-Validating In-Process Control: Observe the reaction for the evolution of gas (CO₂ and isobutylene) and the gradual precipitation of the hydrochloride salt. The cessation of gas evolution indicates reaction completion.

  • Isolation: Add cold anhydrous diethyl ether (3–4 times the reaction volume) to drive the precipitation of the salt to completion.

  • Filtration: Filter the resulting pale yellow to white crystalline solid[1] through a Büchner funnel under vacuum. Wash the filter cake with copious amounts of cold diethyl ether and dry under high vacuum at 40 °C for 12 hours.

Mechanistic Causality: The Boc group is highly sensitive to strong acids. Using anhydrous 4M HCl in dioxane serves a dual purpose: it efficiently cleaves the carbamate while simultaneously forming the hydrochloride salt of the highly basic nitrogens (pyridine, piperidine, and primary amine). The anhydrous environment prevents the formation of hygroscopic aqueous syrups, allowing the product to precipitate cleanly without the need for column chromatography.

Quantitative Data & Characterization

ParameterExpected Value / Analytical Observation
Theoretical Yield 75% – 85% (Over two steps)
Physical Appearance Pale yellow to white crystalline solid[1]
Solubility Profile Highly soluble in water and methanol; insoluble in ether and chloroform[1]
¹H NMR (D₂O, 400 MHz) ~8.6 ppm (d, 1H, Py), ~8.0 ppm (t, 1H, Py), ~7.5 ppm (m, 2H, Py), ~4.5 ppm (s, 2H, Py-CH₂-N), ~3.5 ppm (m, 1H, CH-NH₂). Crucial check: Complete absence of the ~1.4 ppm (s, 9H, Boc) singlet.
Mass Spectrometry (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₈N₃: 192.15; Found: ~192.2

Troubleshooting & Optimization

Observation / IssueScientific CauseCorrective Action / Optimization
Significant aldehyde reduction (alcohol byproduct detected) Premature addition of STAB before iminium formation is complete.Extend the pre-stirring time to 2 hours. Add 1-2 drops of glacial acetic acid to catalyze iminium formation.
Incomplete Boc deprotection Insufficient HCl equivalents or moisture in the reaction quenching the acid.Ensure the use of fresh, anhydrous 4M HCl in dioxane. Extend reaction time by 2 hours.
Product "oils out" instead of precipitating Presence of residual polar solvents (e.g., methanol or water) during ether addition.Concentrate the reaction mixture to a thick paste under vacuum before adding anhydrous diethyl ether. Triturate vigorously.

References

  • Google Patents. "EP3927699A1 - Modulators of myc family proto-oncogene protein". Patents.google.com.[3]

Sources

Using 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective targeted therapeutics often relies on the strategic incorporation of versatile, nitrogen-rich building blocks. 1-(Pyridin-2-ylmethyl)piperidin-4-amine (and its hydrochloride salts) has emerged as a privileged scaffold in modern medicinal chemistry. Featuring a dual-ring system—a piperidine ring linked to a pyridine moiety—this compound provides a highly reactive primary amine handle alongside two tertiary amines [1][1].

This application note provides an in-depth technical guide on utilizing this building block, detailing the physicochemical rationale for its use, proven synthetic workflows, and self-validating experimental protocols designed for Senior Application Scientists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The selection of 1-(pyridin-2-ylmethyl)piperidin-4-amine is rarely accidental; it is chosen to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

  • Tunable Basicity & Aqueous Solubility: The compound is typically supplied as a pale yellow crystalline trihydrochloride salt, which is highly soluble in water and methanol [1][1]. The differential pKa values of its nitrogens (pyridine ~5.2, piperidine ~9.5, primary amine ~10.5) allow for precise tuning of the molecule's ionization state at physiological pH.

  • Vectorial Projection: The 1,4-substitution pattern on the piperidine ring directs the primary amine and the pyridin-2-ylmethyl group in a pseudo-linear trajectory. This is ideal for projecting the basic pyridine moiety into solvent-exposed regions of a target protein to improve solubility, or into deep, acidic pockets to form critical salt bridges.

  • Restricted BBB Penetration: The high polar surface area (TPSA) and multiple hydrogen bond acceptors/donors restrict blood-brain barrier (BBB) permeability. This makes the scaffold highly desirable for designing peripherally selective drugs.

Table 1: Physicochemical Properties
PropertyValueClinical Relevance
Molecular Weight (Free Base) 191.27 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5 [2][2].
Molecular Weight (Tri-HCl) 300.7 g/mol Ensures bench stability and prevents atmospheric CO2 degradation [1][1].
H-Bond Donors / Acceptors 1 / 3Facilitates strong target engagement via hydrogen bonding networks.
Physical State Pale yellow solidEasy to handle, weigh, and store compared to liquid free-base amines [1][1].

Key Medicinal Chemistry Applications

Case Study A: Peripheral Cannabinoid Receptor 1 (CB1) Antagonists

Central CB1 antagonists (like Rimonabant) suffer from severe psychiatric side effects. To circumvent this, medicinal chemists utilize 1-(pyridin-2-ylmethyl)piperidin-4-amine to synthesize diphenyl purine derivatives acting as peripherally selective CB1 antagonists [3][3]. The scaffold's polarity ensures the drug remains in the periphery, targeting metabolic tissues to regulate lipid and glucose homeostasis without entering the CNS.

Case Study B: Myc Proto-Oncogene Modulators

The Myc family (c-Myc, N-Myc, L-Myc) of super-transcription factors regulates 15% of the genome but lacks traditional, well-defined active sites, making them notoriously "undruggable" [4][4]. Incorporating this flexible, nitrogen-rich piperidine-pyridine system allows for induced-fit interactions with shallow protein surfaces, enabling the functional modulation and targeted degradation of Myc oncoproteins [4][4].

Workflow BB 1-(Pyridin-2-ylmethyl) piperidin-4-amine HCl Amide Amidation (HATU, DIPEA) BB->Amide R-COOH SNAr SNAr (Base, Heat) BB->SNAr HetAr-Cl Target1 Peripheral CB1 Antagonists Amide->Target1 Target2 Myc Proto-Oncogene Modulators SNAr->Target2

Fig 1: Divergent synthetic workflows utilizing the piperidine building block.

Experimental Protocols & Causality

Expertise Note: A common failure point when utilizing the trihydrochloride salt of this building block is insufficient base . The molecule contains three basic nitrogens. Using standard 1.5–2.0 equivalents of base will leave the primary amine protonated and completely unreactive. You must use ≥4.0 equivalents of a non-nucleophilic base to liberate the primary amine. Furthermore, the pyridine-piperidine system can act as a bidentate ligand; therefore, metal-free Nucleophilic Aromatic Substitution (SNAr) is highly preferred over Buchwald-Hartwig amination to prevent palladium catalyst poisoning.

Protocol A: Metal-Free SNAr Coupling (Targeting Kinases/Myc)

Objective: Couple the building block to a heteroaryl chloride (e.g., a purine or pyrimidine derivative) via SNAr.

  • Preparation: In an oven-dried 20 mL scintillation vial, add the heteroaryl chloride (1.0 eq, 0.5 mmol) and 1-(pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride (1.1 eq, 0.55 mmol).

  • Free-Basing (Critical Step): Suspend the solids in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 2.5 mmol) dropwise.

    • Causality: 3.3 eq of DIPEA neutralizes the trihydrochloride salt. The remaining 1.7 eq acts as the acid scavenger for the HCl generated during the SNAr reaction.

  • Reaction: Seal the vial and heat to 80 °C in an oil bath for 12 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the free-base building block mass (m/z 192 [M+H]+) [2][2] and the appearance of the product mass. If the starting material persists, increase temperature to 100 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF and excess DIPEA salts. Dry the organic layer over Na2SO4, filter, and concentrate.

Table 2: Reaction Optimization Data for SNAr
SolventBase (Equivalents)Temp (°C)Conversion (%)Impurity Profile
DMFDIPEA (2.0 eq)80< 10%High unreacted starting material
DMFDIPEA (5.0 eq)8088%Clean profile
n-BuOHK2CO3 (5.0 eq)10075%Trace thermal degradation
Protocol B: Standard Amidation (Targeting GPCRs)

Objective: Form an amide bond with a carboxylic acid using HATU.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DCM (0.1 M). Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature until the solution turns pale yellow (active ester formation).

  • Amine Addition: In a separate vial, suspend the trihydrochloride building block (1.1 eq) in DCM and add DIPEA (3.5 eq) to free-base it. Transfer this solution dropwise to the activated acid.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin.

    • Self-Validation: The primary amine of the unreacted building block will stain a deep purple. The reaction is complete when the purple spot at the baseline is entirely consumed.

  • Purification: Quench with saturated NaHCO3, extract with DCM, and purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Biological Pathway Visualization

When derivatives of this building block are utilized as peripheral CB1 antagonists, they block the activation of the Gi/o-coupled receptor by endogenous cannabinoids, thereby restoring cAMP levels and regulating metabolic homeostasis without crossing the BBB.

Pathway Drug Peripheral CB1 Antagonist (Piperidine Scaffold) Receptor Peripheral CB1 Receptor Drug->Receptor Competitive Inhibition Gi Gi/o Protein Receptor->Gi Uncoupled cAMP cAMP Accumulation Gi->cAMP Restores Metabolism Metabolic Homeostasis cAMP->Metabolism Regulates Lipid/Glucose

Fig 2: Mechanism of peripheral CB1 receptor antagonism restoring metabolic homeostasis.

References

  • Smolecule - Buy 1-(Pyridin-2-ylmethyl)
  • Santa Cruz Biotechnology - 1-(pyridin-2-ylmethyl)
  • Google Patents - EP3927699A1 - Modulators of myc family proto-oncogene protein URL
  • Lookchem - Cas 73874-95-0,4-N-BOC-Aminopiperidine (Cannabinoid Receptor 1 Antagonists)

Sources

Preparation of novel ligands using 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Derivatization of Novel Ligands Using 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The development of targeted therapeutics relies heavily on versatile, conformationally defined chemical scaffolds. 1-(Pyridin-2-ylmethyl)piperidin-4-amine (and its hydrochloride salts) has emerged as a privileged building block in modern medicinal chemistry[1].

The structural architecture of this scaffold offers a trifecta of pharmacological advantages:

  • The Piperidine Ring: Confers 3D spatial rigidity, improving metabolic stability and target selectivity compared to linear alkyl chains.

  • The Pyridine Moiety: Acts as a potent hydrogen-bond acceptor, a pi-pi stacking participant, and a bidentate/tridentate ligand for metal coordination (e.g., in radiopharmaceuticals or metalloenzymes).

  • The Primary Amine: Serves as a highly reactive, orthogonal vector for rapid library generation via amidation, reductive amination, or urea formation[1].

Recent literature and patent landscapes highlight the integration of this scaffold into complex heterocycles, notably as modulators and degraders of the Myc family of proto-oncogene proteins (c-Myc, N-Myc, and L-Myc), which are critical targets in antineoplastic therapy[2].

Physicochemical Profiling

Understanding the physicochemical baseline of the scaffold is critical for reaction design, particularly regarding solubility and stoichiometric calculations. The compound is commercially available in both its free base and hydrochloride salt forms[3],[4].

Table 1: Physicochemical Properties of the Scaffold

PropertyValue / Description
Chemical Name 1-(Pyridin-2-ylmethyl)piperidin-4-amine
CAS Number 160357-91-5 (Free base)[3] / 882562-67-6 (Trihydrochloride)[1]
Molecular Formula C₁₁H₁₇N₃ (Free base) / C₁₁H₂₀Cl₃N₃ (Trihydrochloride)[1],[3]
Molecular Weight 191.27 g/mol (Free base)[3] / ~300.7 g/mol (Trihydrochloride)[1]
Appearance Pale yellow to off-white crystalline solid[1]
Solubility Highly soluble in H₂O and MeOH; Poor in Hexane and CHCl₃[1]
Reactivity Profile Nucleophilic primary amine; Basic tertiary amines

Synthetic Derivatization Workflows

To harness the scaffold for ligand discovery, the primary amine is typically functionalized. The workflow below maps the three most robust pathways for generating novel chemical entities (NCEs).

SyntheticWorkflow A 1-(Pyridin-2-ylmethyl) piperidin-4-amine HCl B Free Base Generation A->B NaOH (aq) Extraction C Amidation (HATU, DIPEA) B->C R-COOH D Urea Formation (Triphosgene) B->D R-NH2 E Reductive Amination (NaBH(OAc)3) B->E R-CHO

Fig 1. Synthetic workflow for derivatizing the 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure high-fidelity synthesis.

Protocol A: Free-Base Generation (Desalting)

Causality: The trihydrochloride salt is unreactive toward electrophiles because the primary amine is protonated. Neutralization and extraction into an organic phase remove chloride counterions that can interfere with coupling reagents.

  • Dissolution: Suspend 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride (1.0 eq, 3.0 mmol) in 15 mL of distilled H₂O.

  • Basification: Slowly add 2M NaOH (aq) dropwise at 0 °C until the aqueous phase reaches pH 12. Rationale: The high pH ensures complete deprotonation of both the primary and tertiary amines.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

  • Validation: Analyze via ¹H-NMR (CDCl₃) to confirm the disappearance of broad downfield ammonium protons and the presence of a sharp singlet (~1.5 ppm) corresponding to the -NH₂ group.

Protocol B: Synthesis of Amide-Linked Ligands via HATU

Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient carboxylic acids. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to maintain basicity without competing for the activated ester.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Rationale: Pre-activation forms the highly reactive O-At active ester before introducing the amine, preventing side reactions.

  • Coupling: Add the free-based 1-(Pyridin-2-ylmethyl)piperidin-4-amine (1.0 eq) dissolved in a minimal volume of DMF.

  • Monitoring: Stir for 2–4 hours. Monitor reaction completion via LC-MS. The product mass should correspond to [M+H]⁺ of the desired amide.

  • Workup: Quench with saturated NaHCO₃ (aq) and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl (aq) (3 × 10 mL) to remove residual DMF.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% NH₄OH to prevent streaking of the basic product).

Protocol C: Synthesis of Urea-Linked Ligands via Triphosgene

Causality: Triphosgene is utilized as a safe, solid alternative to phosgene gas. It allows for the in situ generation of an isocyanate from a primary amine, which subsequently reacts with the piperidin-4-amine scaffold to form a stable urea linkage.

  • Isocyanate Generation: Dissolve a primary amine (R-NH₂, 1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0 °C. Add triphosgene (0.35 eq) in one portion. Stir for 30 minutes.

  • Urea Formation: Add the free-based 1-(Pyridin-2-ylmethyl)piperidin-4-amine (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Confirm the disappearance of the isocyanate intermediate via IR spectroscopy (loss of ~2270 cm⁻¹ band) or LC-MS. Quench with H₂O, extract with DCM, and purify via reverse-phase HPLC.

Biological Application: Myc Proto-Oncogene Modulation

Ligands derived from this scaffold have demonstrated significant potential in neurology and oncology[1]. Specifically, recent patent literature describes the use of related piperidine-heterocycle derivatives as modulators of the Myc family of proto-oncogenes[2].

The Myc proteins (c-Myc, N-Myc, L-Myc) are "super-transcription factors" that regulate over 15% of the human genome and are dysregulated in numerous cancers[2]. By appending specific pharmacophores to the 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold, researchers can synthesize ligands that allosterically bind to the Myc/Max heterodimer, inducing its degradation or preventing its binding to DNA, thereby causing tumor regression[2].

MycModulation Ligand Novel Piperidine-Pyridine Ligand Target Myc/Max Heterodimer Complex Ligand->Target Allosteric Binding Transcription Oncogenic Gene Transcription Target->Transcription Inhibition of DNA Binding Apoptosis Tumor Regression & Apoptosis Transcription->Apoptosis Phenotypic Shift

Fig 2. Mechanism of action for Myc proto-oncogene modulation by novel synthetic ligands.

Troubleshooting & Analytical Best Practices

  • Hygroscopicity: The trihydrochloride salt is highly hygroscopic. It must be stored in a desiccator under an inert atmosphere (Argon or Nitrogen) to prevent water absorption, which can throw off stoichiometric mass calculations.

  • Chromatographic Tailing: Due to the presence of two highly basic tertiary nitrogens (pyridine and piperidine), normal-phase silica gel chromatography often results in severe peak tailing. Solution: Pre-treat silica with 1-2% Triethylamine (TEA) or use reverse-phase HPLC with a 0.1% Trifluoroacetic acid (TFA) or Formic acid modifier.

  • NMR Characterization: The chemical shifts of the piperidine ring protons are highly sensitive to the protonation state of the nitrogens. Ensure NMR samples of the free base are completely free of acidic impurities (e.g., CDCl₃ should be passed through basic alumina prior to use).

References

  • Smolecule. "Buy 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | 882562-67-6". Smolecule.com.
  • Santa Cruz Biotechnology. "1-(pyridin-2-ylmethyl)piperidin-4-amine | CAS 160357-91-5". SCBT.com.
  • EvitaChem. "Screening Compounds P19192 - 1-(Pyridin-2-ylmethyl)piperidin-4-amine". Evitachem.com.
  • Google Patents. "EP3927699A1 - Modulators of myc family proto-oncogene protein". Google.com.

Sources

Topic: Catalytic Reductive Amination Route for 1-(Pyridin-2-ylmethyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a valuable bifunctional building block in medicinal chemistry. The protocol details a highly efficient and selective one-pot catalytic reductive amination of 2-pyridinecarboxaldehyde with piperidin-4-amine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents—specifically the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent—and provide a detailed, field-proven experimental protocol suitable for implementation in a research and development setting.

Introduction and Scientific Rationale

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents.[1] The target molecule, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, incorporates both a piperidine and a pyridine scaffold, motifs frequently found in biologically active compounds. Reductive amination stands out as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[2][3][4][5][6] This process involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the desired amine.[6]

The direct, or one-pot, reductive amination strategy offers significant advantages in terms of operational simplicity and atom economy.[5][6] The success of this approach hinges on the careful selection of a reducing agent that exhibits high selectivity for the iminium ion intermediate over the starting carbonyl compound.[2][3][7]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the reagent of choice for this transformation.[2][8][9] The three electron-withdrawing acetoxy groups significantly attenuate the hydride-donating ability of the borohydride core, rendering it a mild and selective reducing agent.[2] It is largely unreactive towards aldehydes and ketones at the mildly acidic pH required for imine formation, but it rapidly reduces the protonated iminium ion intermediate.[2] This high selectivity minimizes side reactions, such as the reduction of the starting aldehyde to an alcohol, leading to cleaner reactions and higher yields.[9] Furthermore, NaBH(OAc)₃ is safer and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[2][7]

The reaction is typically facilitated by a catalytic amount of a weak acid, such as acetic acid. The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine to form the hemiaminal intermediate.[10][11] Maintaining a weakly acidic environment (pH 4-6) is crucial for promoting the dehydration of the hemiaminal to the key iminium ion intermediate, which is the species ultimately reduced.[3][7][11]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a two-stage mechanism within a single reaction vessel.

Mechanistic Pathway

The reaction begins with the acid-catalyzed formation of an iminium ion from 2-pyridinecarboxaldehyde and piperidin-4-amine, which is then selectively reduced by sodium triacetoxyborohydride.

G cluster_0 Stage 1: Iminium Ion Formation (Acid Catalyzed) cluster_1 Stage 2: Hydride Reduction aldehyde 2-Pyridine- carboxaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + Piperidin-4-amine amine Piperidin-4-amine proton H+ (from AcOH) proton->aldehyde Catalyst water H₂O iminium->water - H₂O iminium_2 Iminium Ion Intermediate iminium->iminium_2 Proceeds to Reduction stab NaBH(OAc)₃ (STAB) product 1-(Pyridin-2-ylmethyl) -piperidin-4-amine stab->product Hydride Transfer iminium_2->product

Caption: Reaction mechanism for reductive amination.

Overall Experimental Workflow

The protocol is designed as a straightforward, one-pot procedure involving sequential addition of reagents, followed by workup and purification.

G start Start: Setup reagents 1. Combine Aldehyde, Amine, & Solvent (DCE) in Flask start->reagents acid 2. Add Acetic Acid (catalyst) reagents->acid stir1 3. Stir at RT for 1h (Iminium Formation) acid->stir1 stab 4. Add NaBH(OAc)₃ (Portion-wise) stir1->stab stir2 5. Stir at RT Overnight (Monitor by TLC/LC-MS) stab->stir2 workup 6. Quench with sat. NaHCO₃ (aq) stir2->workup extract 7. Extract with DCM/EtOAc workup->extract dry 8. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 9. Purify via Flash Column Chromatography dry->purify end End: Characterize Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
2-Pyridinecarboxaldehyde107.111121-60-4Starting material (aldehyde)
Piperidin-4-amine100.1613534-45-5Starting material (amine)
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9456553-60-7Reducing agent, moisture sensitive
Glacial Acetic Acid (AcOH)60.0564-19-7Catalyst
1,2-Dichloroethane (DCE)98.96107-06-2Anhydrous reaction solvent
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Ethyl Acetate (EtOAc)88.11141-78-6Extraction & chromatography solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous solution for work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent
Silica Gel-7631-86-9For column chromatography (230-400 mesh)
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet, standard glassware
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-pyridinecarboxaldehyde (1.0 eq, e.g., 1.07 g, 10.0 mmol) and piperidin-4-amine (1.0 eq, e.g., 1.00 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Iminium Ion Formation: Add glacial acetic acid (1.1 eq, e.g., 0.63 mL, 11.0 mmol) to the reaction mixture. Stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[12]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g, 15.0 mmol) to the mixture portion-wise over 15 minutes. Note: The addition may cause slight effervescence and a mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[12][13]

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 40 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[13] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, containing 1% triethylamine to prevent the product from streaking on the column.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-(Pyridin-2-ylmethyl)piperidin-4-amine as a pure product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

Expected Results and Troubleshooting

ParameterValue/ConditionRationale
Stoichiometry Aldehyde:Amine:AcOH:STAB (1 : 1 : 1.1 : 1.5)Ensures complete formation of iminium and full reduction. Excess acid drives equilibrium.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic solvent, preferred for STAB reactions.[8][9]
Temperature Room Temperature (~20-25 °C)Sufficient for both imine formation and reduction; mild conditions preserve functional groups.
Reaction Time 12-18 hoursTypically sufficient for complete conversion. Always confirm with TLC/LC-MS.
Expected Yield 75-90%Typical range for this type of transformation after purification.
Troubleshooting Incomplete Reaction: Ensure reagents are pure and the solvent is anhydrous. Moisture can decompose the reducing agent. Side Products: If alcohol from aldehyde reduction is observed, the reducing agent may be too reactive or was added before sufficient imine formation. Ensure the 1-hour pre-stir with acid is performed.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). brainly.com. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Myers, A. Chem 115. Harvard University. [Link]

  • Thiam, A., Seck, R., Camara, M., Sambou, O., Diatta, A., & Gassama, A. SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Solved QUESTION 1 What was the purpose of adding acetic acid. (2020, April 26). Chegg.com. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

Sources

Application Note: A Practical Guide to the Preparation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the preparation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial pharmaceutical intermediate, obtaining high-quality, reproducible NMR spectra is paramount for structural verification, purity assessment, and reaction monitoring.[1] This guide moves beyond a simple list of steps to explain the critical reasoning behind each experimental choice, addressing the specific challenges posed by a hydrochloride salt containing multiple basic nitrogen atoms. We present a detailed, field-proven protocol, recommendations for solvent selection, and anticipated spectral characteristics to empower researchers, scientists, and drug development professionals to acquire publication-quality data.

Introduction: The Challenge of a Hydrochloride Salt

1-(Pyridin-2-ylmethyl)piperidin-4-amine is a heterocyclic compound featuring a pyridine ring, a piperidine ring, and a primary amine. In its hydrochloride salt form, one or more of the basic nitrogen atoms are protonated. This has significant implications for NMR sample preparation:

  • Solubility: Hydrochloride salts are often poorly soluble in common nonpolar deuterated solvents like chloroform-d (CDCl₃).

  • Protonation State: The exact site of protonation (the pyridine nitrogen, the piperidinyl nitrogen, or the primary amine) influences the chemical shifts of nearby protons. Protonation leads to a general downfield shift of adjacent proton signals due to the increased positive charge density on the nitrogen atom.[2][3]

  • Exchangeable Protons: The N-H protons of the amine and the protonated nitrogen(s) are exchangeable. The choice of solvent dictates whether these protons can be observed. In protic solvents like D₂O, these signals are often broadened or disappear entirely due to rapid deuterium exchange.

This guide provides a systematic approach to navigate these challenges and ensure the acquisition of a high-resolution NMR spectrum.

Strategic Selection of Deuterated Solvents

The choice of deuterated solvent is the most critical decision in preparing this sample. The solvent must fully dissolve the hydrochloride salt to create a homogenous solution, which is essential for achieving sharp, well-resolved NMR peaks.[4] An inappropriate solvent will lead to poor spectral quality or a complete lack of signal.

Deuterated SolventSuitability for 1-(Pyridin-2-ylmethyl)piperidin-4-amine HClRationale & Causality
Dimethyl Sulfoxide-d₆ (DMSO-d₆) Highly Recommended A highly polar aprotic solvent, excellent for dissolving a wide range of organic salts. It slows down the exchange rate of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5]
Methanol-d₄ (CD₃OD) Recommended A polar protic solvent that readily dissolves hydrochloride salts. However, the amine and ammonium protons will rapidly exchange with the solvent's deuterium, causing their signals to disappear. This can be useful for simplifying the spectrum to focus only on the C-H framework.
Deuterium Oxide (D₂O) Acceptable with Caution Provides excellent solubility for the salt. Like methanol-d₄, it will cause the N-H proton signals to be exchanged away. The chemical shifts of other protons may also differ significantly compared to organic solvents.
Chloroform-d (CDCl₃) Not Recommended As a relatively nonpolar solvent, it is highly unlikely to dissolve the hydrochloride salt, leading to a heterogeneous mixture and unusable NMR data. While the free base form of the compound might be soluble, the salt is not.[6]

For comprehensive structural elucidation, DMSO-d₆ is the optimal choice as it facilitates both sample dissolution and the observation of exchangeable protons.

Visualized Workflow for Sample Preparation

The following diagram outlines the logical flow of the NMR sample preparation protocol, designed to minimize contamination and maximize spectral quality.

NMR_Prep_Workflow cluster_prep Step 1: Analyte & Solvent Preparation cluster_dissolve Step 2: Dissolution & Homogenization cluster_filter Step 3: Filtration & Transfer cluster_final Step 4: Finalization weigh Weigh 5-10 mg of Analyte into a Clean, Dry Vial solvent Add ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->solvent vortex Vortex or Gently Sonicate to Ensure Complete Dissolution solvent->vortex inspect Visually Inspect for Particulate Matter vortex->inspect filter Filter Solution through a Glass Wool Plug or Syringe Filter into a Clean NMR Tube inspect->filter If solids are present height Adjust Sample Height to ~4-5 cm (~0.6-0.7 mL) inspect->height If solution is clear filter->height cap Cap the NMR Tube and Label Clearly height->cap nmr Insert into Spectrometer for Analysis cap->nmr Mol_Structure cluster_labels Key Proton Environments mol H_pyridine A: Pyridine Protons (δ ~7.0-8.7 ppm) H_methylene B: Methylene Bridge (δ ~3.5-4.0 ppm) H_piperidine_ax C, D: Piperidine Axial/Equatorial (δ ~1.5-3.5 ppm) H_amine E: Amine/Ammonium Protons (Variable, broad)

Sources

Coupling reactions involving 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Coupling Reactions with 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride in key synthetic coupling reactions. This versatile building block, incorporating a nucleophilic primary amine, a piperidine scaffold, and a metal-chelating pyridin-2-ylmethyl group, is a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

The protocols and discussions herein are designed to provide not only step-by-step instructions but also the underlying chemical principles and rationale, empowering scientists to optimize these reactions for their specific molecular targets.

Core Concepts: Understanding the Reagent's Reactivity

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride possesses three key structural features that dictate its reactivity:

  • Primary Aliphatic Amine (-NH₂): Located at the 4-position of the piperidine ring, this is the primary site of nucleophilic attack for most coupling reactions. As the compound is supplied as a hydrochloride salt, this amine is protonated (-NH₃⁺Cl⁻). Consequently, a stoichiometric amount of base is required to liberate the free amine for it to participate in reactions.

  • Pyridin-2-ylmethyl Moiety: The pyridine ring can act as a bidentate ligand in coordination with metal catalysts, potentially influencing reaction kinetics and outcomes.[1] Its electronic properties also modulate the overall basicity and nucleophilicity of the molecule.

  • Piperidine Scaffold: This saturated heterocycle is a common motif in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as solubility and metabolic stability.[2]

This guide will focus on three indispensable classes of coupling reactions directly involving the primary amine: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.

Amide Bond Formation: Constructing the Peptidic Linkage

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. It involves the coupling of the primary amine of our title compound with a carboxylic acid. Due to the low reactivity of a neutral carboxylic acid, an activating agent (coupling reagent) is necessary to convert the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine.[3]

Causality Behind the Protocol:
  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are uronium salts that rapidly form highly reactive OAt-active esters with the carboxylic acid.[4] This active ester is then susceptible to nucleophilic attack by the amine. HOBt-based reagents like HBTU are also highly effective, though HATU is often considered the gold standard for minimizing racemization and achieving high yields.[4]

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. Its primary role is to deprotonate the hydrochloride salt of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, liberating the free primary amine. A secondary role is to neutralize any acidic byproducts formed during the reaction. Typically, at least two equivalents of the base are required: one for the hydrochloride salt and one for the coupling reaction itself.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Materials & Reagents:

  • 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

  • Carboxylic Acid (e.g., 4-methoxybenzoic acid)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Data Summary: Amide Coupling Parameters
ParameterRecommended ValueRationale
Amine Equiv.1.0 - 1.1 eqA slight excess can ensure full consumption of the valuable acid.
Carboxylic Acid Equiv.1.0 eqTypically the limiting reagent.
Coupling Reagent (HATU)1.1 - 1.2 eqA slight excess ensures complete activation of the acid.
Base (DIPEA)2.2 - 3.0 eqEnsures deprotonation of the amine salt and neutralizes acidic byproducts.
TemperatureRoom TemperatureThe reaction is generally efficient at ambient temperature.
Typical Yield75 - 95%Yields vary based on substrates and purification efficiency.
Visualization: Amide Coupling Workflow

Caption: Experimental workflow for HATU-mediated amide coupling.

Buchwald-Hartwig Amination: Forging C(aryl)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve using classical methods.[5] This reaction allows for the coupling of the primary amine on the piperidine ring with aryl halides or triflates, providing access to a wide range of N-aryl piperidine derivatives.[6]

Causality Behind the Protocol:
  • Catalyst System: The reaction relies on a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the C-N bond and regenerate the catalyst.[5][6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required. Its role is to deprotonate the primary amine in the catalytic cycle to form the palladium-amido complex, which is a key intermediate prior to reductive elimination.[6]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be rigorously performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for the coupling of an aryl bromide with 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Materials & Reagents:

  • 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Celite

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (1.2 eq), NaOtBu (2.5 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times to ensure the atmosphere is fully inert.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Coupling Parameters
ParameterRecommended ValueRationale
Amine Equiv.1.1 - 1.3 eqEnsures complete consumption of the aryl halide.
Aryl Halide Equiv.1.0 eqLimiting reagent.
Pd Catalyst1 - 5 mol%Lower loadings are possible with highly active catalyst systems.
Ligand2 - 10 mol%Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base (NaOtBu)2.2 - 3.0 eqStrong base needed for amine deprotonation in the catalytic cycle.
Temperature80 - 110 °CHeat is required to drive oxidative addition and reductive elimination.
Typical Yield60 - 90%Highly dependent on substrates, catalyst, and ligand choice.
Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex (Ar-Pd(L)₂-X) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Pd_Amido Pd(II) Amido Complex (Ar-Pd(L)₂-NR'R'') Amine_Coord->Pd_Amido Deprotonation (-Base-H⁺) Pd_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) ArX->OA_Complex Amine->Amine_Coord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Reductive Amination: Extending the Amine Scaffold

Reductive amination is a robust method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[7] This one-pot procedure first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to yield a more substituted amine.[2][8] This reaction is ideal for adding diversity to the molecular scaffold.

Causality Behind the Protocol:
  • Imine Formation: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). This step is often reversible and can be facilitated by mild acidic conditions or simply by mixing the reactants.

  • Selective Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] It is a mild and selective hydride source that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[7] This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol, thus maximizing the yield of the desired amine product. Harsher reagents like NaBH₄ would reduce the aldehyde faster than imine formation could occur.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reaction of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride with an aldehyde.

Materials & Reagents:

  • 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

  • Aldehyde or Ketone (e.g., furan-2-carbaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or DIPEA (optional, but recommended)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add TEA (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation. Stir the solution at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC until the starting amine is consumed (typically 2-12 hours).[2]

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Data Summary: Reductive Amination Parameters
ParameterRecommended ValueRationale
Amine Equiv.1.0 eqLimiting reagent.
Carbonyl Equiv.1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Reducing Agent (NaBH(OAc)₃)1.5 - 2.0 eqAn excess is needed to ensure complete reduction of the iminium intermediate.
Base (TEA)1.0 - 1.2 eqNeutralizes the HCl salt, freeing the nucleophilic amine.
TemperatureRoom TemperatureThe reaction is efficient at ambient temperature.
Typical Yield70 - 90%Generally high-yielding for a wide range of substrates.[2]
Visualization: Reductive Amination Workflow

G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification Amine Amine·HCl (1.0 eq) in DCE Aldehyde Add Aldehyde (1.1 eq) Amine->Aldehyde Base Add TEA (1.1 eq) Aldehyde->Base Stir_Imine Stir 20-30 min @ RT Base->Stir_Imine Reducer Add NaBH(OAc)₃ (1.5 eq) Stir_Imine->Reducer Stir_React Stir 2-12h @ RT (Monitor by TLC/LC-MS) Reducer->Stir_React Quench Quench with NaHCO₃ Stir_React->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify (if needed) Dry->Purify

Caption: One-pot workflow for reductive amination.

References

  • Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. Benchchem.
  • 2-Picolylamine. Grokipedia.
  • 2-Picolylamine 3731-51-9 wiki. Guidechem.
  • SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. POLITesi.
  • 2-Picolylamine. Wikipedia.
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). ACS Publications.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. Benchchem.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Coupling Reagents. Aapptec Peptides.

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Troubleshooting & Optimization

Improving yield in 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing 1-(pyridin-2-ylmethyl)piperidin-4-amine and its hydrochloride salts[1][2]. This molecule features three distinct basic nitrogen centers, making its synthesis, purification, and salt formation highly sensitive to stoichiometric and environmental conditions.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yield workflow.

Mechanistic Grounding & Causality

The most efficient and scalable route to 1-(pyridin-2-ylmethyl)piperidin-4-amine is the reductive amination of 2-pyridinecarboxaldehyde with a piperidine derivative[3]. However, attempting this with unprotected piperidin-4-amine leads to a chaotic mixture of regioisomers and over-alkylated products because the primary amine is highly nucleophilic.

  • Regioselective Protection: We mandate the use of 4-N-Boc-aminopiperidine[4]. The tert-butyloxycarbonyl (Boc) group sterically and electronically masks the primary amine, directing the aldehyde exclusively to the secondary piperidine nitrogen[5].

  • Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this step[6][7]. Unlike NaBH4, which rapidly reduces aldehydes directly to alcohols, the electron-withdrawing acetoxy groups in NaBH(OAc)3 dampen its hydride-donating ability. It selectively reduces the transient iminium ion without reacting with the unreacted aldehyde[8].

SynthesisWorkflow A 2-Pyridinecarboxaldehyde + 4-N-Boc-aminopiperidine B Iminium Intermediate (Regioselective) A->B DCE, AcOH rt, 1h C 1-(Pyridin-2-ylmethyl)- 4-N-Boc-aminopiperidine B->C NaBH(OAc)3 rt, 12h D 1-(Pyridin-2-ylmethyl) piperidin-4-amine HCl C->D HCl/Dioxane rt, 2h

Workflow for the regioselective synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Self-Validating Experimental Protocol

Note: This protocol incorporates built-in validation checkpoints to prevent downstream failures and ensure trustworthiness at every stage.

Step 1: Reductive Amination

  • Imine Formation: Dissolve 4-N-Boc-aminopiperidine (1.0 eq) and 2-pyridinecarboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M)[6]. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation[7]. Stir at room temperature for 1 hour.

    • Validation Checkpoint: Sample the reaction. TLC (10% MeOH/DCM) should show the complete disappearance of the secondary amine starting material. Do not proceed to reduction until this is confirmed.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) over 15 minutes to control the mild exotherm[3]. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8). Extract with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Boc Deprotection & Salt Formation

  • Deprotection: Dissolve the crude intermediate in anhydrous dichloromethane (0.2 M). Slowly add 4M HCl in Dioxane (5.0 eq)[9]. Stir at room temperature for 2-4 hours. The Boc group fragments into isobutene gas and CO2[5].

    • Validation Checkpoint: Gas evolution will visibly cease when deprotection is complete. LC-MS must confirm a mass shift from [M+H]+ 292 to [M+H]+ 192.

  • Isolation: The product will precipitate directly as the hydrochloride salt. Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to yield the trihydrochloride salt[1][10].

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Toxicity ProfileOptimal pH RangeRecommended Use
NaBH(OAc)3 ExcellentLow5.0 - 7.0Gold Standard (Mild, high yield)[6]
NaBH3CN GoodHigh (HCN gas risk)4.0 - 6.0Acidic conditions, restricted use[7]
NaBH4 Poor (Reduces aldehyde)Low8.0 - 10.0Stepwise reduction only (pre-formed imine)[6]

Table 2: Stoichiometry for Hydrochloride Salt Formation

Target Salt FormEquivalents of HCl RequiredPhysical StateStability / Hygroscopicity
Free Base0.0 eqOil / AmorphousProne to oxidation
Monohydrochloride1.0 eqGummy SolidHighly hygroscopic
Dihydrochloride2.0 eqSolidModerately hygroscopic[2]
Trihydrochloride ≥ 3.0 eq Crystalline Solid Stable, ideal for storage [1]

Troubleshooting & FAQs

Q: Why am I getting a mixture of mono- and di-alkylated products during the amination step? A: This occurs if you attempt the synthesis using unprotected piperidin-4-amine. The primary amine at the 4-position is highly nucleophilic and will compete with the secondary piperidine nitrogen for the aldehyde. Solution: Always use 4-N-Boc-aminopiperidine to sterically and electronically block the primary amine[4][5].

Q: My reductive amination stalls at 70-80% conversion. How can I push it to completion? A: Stalled reactions usually indicate poor iminium ion formation. The secondary amine of piperidine requires mild acidic catalysis to efficiently form the iminium intermediate with 2-pyridinecarboxaldehyde. Solution: Ensure you are adding 1.0 equivalent of glacial acetic acid (AcOH) to the DCE solvent before adding the NaBH(OAc)3[6][7].

Q: The final hydrochloride salt is a gummy, sticky paste instead of a free-flowing powder. What went wrong? A: You are likely dealing with a mixture of mono- and dihydrochloride salts, or your solvent system contained trace water. 1-(Pyridin-2-ylmethyl)piperidin-4-amine has three basic sites: the pyridine ring, the piperidine ring, and the primary amine. Solution: To achieve the stable, crystalline trihydrochloride form[1][10], you must use a strict excess (≥ 3.0 eq) of anhydrous HCl (e.g., 4M HCl in Dioxane) and precipitate the salt in an anhydrous anti-solvent like diethyl ether[9].

Troubleshooting Issue Low Yield or Impurities Q1 Is the primary amine protected? Issue->Q1 Sol1 Use 4-N-Boc-aminopiperidine Q1->Sol1 No Q2 Is reduction incomplete? Q1->Q2 Yes Sol2 Add 1 eq AcOH & use NaBH(OAc)3 Q2->Sol2 Yes Q3 Is HCl salt gummy/hygroscopic? Q2->Q3 No Sol3 Use anhydrous HCl in Dioxane (Strict ≥3.0 eq for Tri-HCl) Q3->Sol3 Yes

Troubleshooting decision tree for yield optimization and impurity control.

References

  • [4] Title: Cas 73874-95-0, 4-N-BOC-Aminopiperidine | lookchem Source: lookchem.com URL:[Link]

  • [6] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • [7] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • [8] Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org Source: sciencemadness.org URL:[Link]

  • [5] Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis Source: total-synthesis.com URL:[Link]

  • [9] Title: Amine Protection / Deprotection - Fisher Scientific Source: fishersci.se URL:[Link]

Sources

How to prevent degradation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Support Center Portal: 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Welcome to the Technical Support Center for 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (often supplied as a trihydrochloride salt)[1]. This portal is designed for researchers, formulators, and analytical scientists to troubleshoot degradation issues and implement robust, long-term storage solutions.

Molecular Vulnerability Profile (The "Why")

To prevent degradation, we must first understand the molecule's intrinsic vulnerabilities. 1-(Pyridin-2-ylmethyl)piperidin-4-amine contains three distinct nitrogen centers: a primary amine, a tertiary piperidine amine, and a pyridine ring[1]. While formulating this active pharmaceutical ingredient (API) as a hydrochloride salt improves its aqueous solubility and bioavailability[2], it exposes the molecule to three primary degradation vectors:

  • Hygroscopicity & Deliquescence: Hydrochloride salts of polyamines are notoriously hygroscopic due to the high hydration energy of the chloride ion[3]. Moisture absorption lowers the activation energy for degradation and facilitates crystal bridge formation (clumping)[4].

  • Oxidative N-Oxidation: The electron-rich tertiary amine and primary amine are highly susceptible to reactive oxygen species (ROS) and trace peroxides, leading to N-oxide formation[5].

  • Photolytic Cleavage: The pyridine moiety absorbs strongly in the UV spectrum, making the molecule sensitive to photolytic radical generation and subsequent ring degradation.

DegradationPathways API 1-(Pyridin-2-ylmethyl) piperidin-4-amine HCl Moisture Moisture Absorption (High RH) API->Moisture Oxidation Oxidative Stress (O2 / Peroxides) API->Oxidation Photo UV / Light Exposure (Photolysis) API->Photo Deliquescence Deliquescence & Physical Clumping Moisture->Deliquescence NOxide N-Oxide Formation (+16 Da Impurity) Oxidation->NOxide Radical Pyridine Ring Degradation Photo->Radical

Mechanistic degradation pathways of 1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl.

Troubleshooting Guides & FAQs

Q1: After 3 months of storage at ambient conditions, our API batch turned into a sticky, clumped mass. What happened, and can it be salvaged? A: This is a classic case of moisture-induced deliquescence. Hydrochloride salts often exhibit high hygroscopicity[3]. When the ambient relative humidity (RH) exceeds the deliquescence point of the salt, it absorbs atmospheric moisture, transitioning from a crystalline solid to a saturated solution or sticky mass[4]. Troubleshooting: Do not use the clumped mass for quantitative assays, as the unpredictable water weight will skew molarity calculations. To salvage the batch, you must lyophilize (freeze-dry) the mass and verify its chemical integrity via HPLC and its water content via Karl Fischer (KF) titration. Moving forward, store the API in a strictly desiccated environment.

Q2: During our 6-month accelerated stability testing (40°C / 75% RH), we observed a new HPLC impurity peak with a mass shift of +16 Da. How do we prevent this? A: A mass shift of +16 Da strongly indicates the formation of an N-oxide[5]. The tertiary amine in the piperidine ring is highly nucleophilic and easily oxidized by atmospheric oxygen or trace peroxides present in excipients. Troubleshooting: To prevent N-oxidation, the API must be packaged under an inert atmosphere (Argon or Nitrogen)[5]. Furthermore, if formulating into a solid dosage form, avoid excipients with high peroxide values (such as certain grades of povidone or crospovidone)[5].

Q3: Does benchtop light exposure during weighing and handling affect the long-term stability of the bulk powder? A: Yes. The pyridine ring is sensitive to UV light, which can initiate radical-mediated degradation pathways. While short-term handling (minutes to hours) under standard laboratory LED lighting may not cause immediate catastrophic failure, cumulative exposure or exposure to direct sunlight will degrade the API. Troubleshooting: Always handle the API in amber glassware or under low-actinic lighting. Bulk storage containers must be opaque (e.g., high-density polyethylene (HDPE) drums or aluminum-lined pouches)[6].

Quantitative Stability Data

To establish a self-validating system, stability testing must align with ICH Q1A(R2) guidelines[6]. The table below summarizes the expected degradation profile of 1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl under various controlled storage conditions, demonstrating the causality between environmental factors and API integrity.

Storage Condition (ICH Q1A)DurationPackaging ConfigurationWater Content (KF)Purity (HPLC)Primary Degradant
Long-Term (25°C / 60% RH)12 MonthsSingle LDPE bag, no desiccant4.5% (Fail)96.2%Hydrolytic / Clumping
Long-Term (25°C / 60% RH)12 MonthsAlu-Alu pouch + Argon + Desiccant< 0.5% (Pass)99.8%None
Accelerated (40°C / 75% RH)6 MonthsSingle LDPE bag, no desiccant8.2% (Fail)91.5%N-Oxide (+16 Da)
Accelerated (40°C / 75% RH)6 MonthsAlu-Alu pouch + Argon + Desiccant< 0.5% (Pass)98.9%Trace N-Oxide
Refrigerated (5°C ± 3°C)24 MonthsAlu-Alu pouch + Argon + Desiccant< 0.2% (Pass)> 99.9%None

Data Interpretation: The quantitative data proves that temperature control alone is insufficient; moisture and oxygen exclusion (via Alu-Alu pouches and Argon) are the critical variables for maintaining >99% purity over long-term storage.

Validated Storage & Handling Protocol

To ensure absolute trustworthiness in your workflow, follow this step-by-step methodology for the primary packaging and long-term storage of the API. This protocol creates a self-validating barrier against moisture, oxygen, and light.

Step 1: Pre-Packaging Desiccation

  • Transfer the bulk API into a vacuum drying oven.

  • Dry at 40°C under high vacuum (< 10 mbar) for 12–24 hours to remove residual surface moisture.

  • Validation Check: Perform Karl Fischer titration. Proceed to Step 2 only if the water content is ≤ 0.5%.

Step 2: Primary Packaging (Inert Atmosphere)

  • Inside a humidity-controlled glove box (RH < 20%), transfer the dried API into a low-density polyethylene (LDPE) pharmaceutical-grade bag.

  • Purge the bag with high-purity Argon gas for 30 seconds to displace oxygen.

  • Heat-seal the LDPE bag immediately.

Step 3: Secondary Packaging (Moisture & Light Barrier)

  • Place the sealed LDPE bag into an opaque Aluminum-Aluminum (Alu-Alu) moisture-barrier pouch.

  • Add a pharmaceutical-grade silica gel desiccant packet and an oxygen scavenger packet into the Alu-Alu pouch (outside the LDPE bag).

  • Heat-seal the Alu-Alu pouch.

Step 4: Long-Term Storage

  • Place the sealed Alu-Alu pouches into a rigid, opaque HDPE drum to protect against physical puncture.

  • Store the drum in a monitored, temperature-controlled facility at 2°C to 8°C (Refrigerated conditions).

StorageWorkflow Step1 1. Vacuum Drying (40°C, <10 mbar) Step2 2. Primary LDPE Bag (+ Argon Purge) Step1->Step2 Step3 3. Alu-Alu Pouch (+ Desiccant/O2 Scavenger) Step2->Step3 Step4 4. HDPE Drum (Store at 2-8°C) Step3->Step4

Validated step-by-step packaging workflow for long-term API stability.

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Technical Support Center: Troubleshooting the Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine.

This compound is a highly valuable building block in pharmacology, but its synthesis—typically achieved via the reductive amination of 4-N-Boc-aminopiperidine with pyridine-2-carboxaldehyde followed by Boc deprotection—is prone to specific impurity profiles, including over-alkylation, incomplete reduction, and trace metal/boron contamination.

PART 1: Reaction Workflow & Impurity Pathways

The diagram below maps the validated two-step synthetic pathway alongside the critical junctures where impurities typically form.

SynthesisWorkflow SM1 4-N-Boc-aminopiperidine Step1 Reductive Amination (NaBH(OAc)3, DCE, RT) SM1->Step1 SM2 Pyridine-2-carboxaldehyde SM2->Step1 Int1 1-(Pyridin-2-ylmethyl)-4-N-Boc- aminopiperidine Step1->Int1 Main Pathway Imp1 Imine/Carbinolamine (Incomplete Reduction) Step1->Imp1 Depleted Reductant Imp2 Bis-alkylated Byproduct (Premature Deprotection) Step1->Imp2 Acidic pH Step2 Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Product 1-(Pyridin-2-ylmethyl)piperidin- 4-amine (HCl salt) Step2->Product Quantitative Yield

Workflow for 1-(Pyridin-2-ylmethyl)piperidin-4-amine synthesis and common impurity pathways.

PART 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of bis-alkylated (tertiary amine) impurities in my LC-MS? Causality: Bis-alkylation occurs when the primary amine at the 4-position of the piperidine ring reacts with a second equivalent of the aldehyde. This happens if the Boc protecting group is prematurely cleaved during the reductive amination step due to high acidity. Resolution: Always use 4-N-Boc-aminopiperidine to block the primary amine. While acetic acid is sometimes added as a catalyst in reductive aminations of ketones, it is generally not needed for reactive aldehydes like pyridine-2-carboxaldehyde and can promote premature Boc cleavage[1]. Maintain neutral conditions during Step 1.

Q2: My reductive amination stalls at the imine intermediate. How do I drive it to completion? Causality: The reduction of the iminium ion by Sodium Triacetoxyborohydride (NaBH(OAc)3) is typically rapid because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it highly selective for imines over aldehydes[2]. If the reaction stalls, it is almost always due to depleted reducing agent (from moisture) or poor initial imine formation. Resolution: Use anhydrous 1,2-dichloroethane (DCE), which is the preferred solvent for NaBH(OAc)3 reductions[1]. Ensure your reducing agent is stored under an inert atmosphere.

Q3: How do I remove stubborn boron impurities post-reduction? Causality: NaBH(OAc)3 leaves behind boron salts. The multidentate nitrogen system of your intermediate (containing both a pyridine and a piperidine ring) forms highly stable chelates with these boron species, making them difficult to remove via standard aqueous washes. Resolution: Quench the reaction with saturated aqueous NaHCO3 and stir vigorously for at least 30–45 minutes. This extended basic hydrolysis is required to break down the boron-nitrogen chelates before extracting with dichloromethane (DCM).

Q4: The final Boc deprotection yields a sticky, gummy residue instead of a clean solid. What went wrong? Causality: Deprotection using Trifluoroacetic acid (TFA) often results in oily TFA salts that are notoriously difficult to crystallize, especially for polybasic compounds[3]. 1-(Pyridin-2-ylmethyl)piperidin-4-amine has three basic nitrogens, making its TFA salt highly hygroscopic. Resolution: Switch your deprotection reagent to 4M HCl in 1,4-dioxane. HCl salts of polyamines generally precipitate directly out of the reaction mixture as free-flowing, highly crystalline solids[3].

PART 3: Quantitative Data on Impurity Profiles

Use the following table to rapidly identify and resolve impurities based on your LC-MS data.

Impurity ProfileTypical LC-MS ([M+H]+)Primary CausalityPrevention & Resolution Strategy
Boc-Protected Intermediate 292N/A (Desired Step 1 Product)Proceed to Step 2 deprotection.
Imine / Carbinolamine 290Depleted NaBH(OAc)3 or moisture in the solvent.Use anhydrous DCE; ensure reductant is fresh and stored under inert gas[1].
Bis-alkylated Amine 283Premature Boc cleavage due to low pH during Step 1.Avoid adding acetic acid during the reductive amination of this aldehyde[1].
Final Product (Free Base) 192N/A (Desired Final Product)Isolate as the trihydrochloride salt for stability.
Boron Chelates Variable (Broad)Incomplete hydrolysis of borate esters post-reduction.Vigorously stir with sat. NaHCO3 for >30 mins during the Step 1 workup.
Oily/Gummy Product N/A (Physical state)Use of TFA leaving hygroscopic TFA salts[3].Use 4M HCl in dioxane and triturate with anhydrous diethyl ether[3].
PART 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . The physical changes observed during the workflow inherently confirm the success of the chemical transformations.

Step 1: Synthesis of 1-(Pyridin-2-ylmethyl)-4-N-Boc-aminopiperidine

Self-Validating Mechanism: The reaction progress is visually validated by the dissolution of the suspended NaBH(OAc)3 as it is consumed, and chemically validated by the complete disappearance of the aldehyde peak via TLC/LC-MS.

  • Preparation: Dissolve 4-N-Boc-aminopiperidine (1.0 eq) and pyridine-2-carboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration under a nitrogen atmosphere[1].

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for complete imine formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the reaction mixture[1].

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Quenching (Critical Step): Slowly add saturated aqueous NaHCO3. Stir vigorously for 30–45 minutes to hydrolyze boron-nitrogen chelates.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine Trihydrochloride

Self-Validating Mechanism: The precipitation of the HCl salt acts as an in-situ purification step. Because the desired product is a highly basic tri-amine, it forms a highly polar trihydrochloride salt that crashes out of the less polar dioxane/ether mixture, leaving non-basic organic impurities dissolved in the supernatant[3].

  • Preparation: Dissolve the crude 1-(pyridin-2-ylmethyl)-4-N-Boc-aminopiperidine in a minimal volume of anhydrous methanol or DCM.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5–10 eq) at 0 °C[3].

  • Reaction: Warm the mixture to room temperature and stir for 1–2 hours. The product will begin to precipitate as a white solid.

  • Precipitation: Add anhydrous diethyl ether to the reaction mixture to force the complete precipitation of the trihydrochloride salt.

  • Isolation: Filter the solid, wash generously with anhydrous diethyl ether, and dry under high vacuum to afford the pure 1-(pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride.

References[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures

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Technical Support Center: Flash Chromatography Purification of 1-(Pyridin-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, multi-basic compounds. 1-(Pyridin-2-ylmethyl)piperidin-4-amine is a classic example of a "difficult" molecule: it contains a primary amine, a tertiary piperidine amine, and a pyridine ring. With three basic nitrogen centers, this triamine is notorious for irreversible adsorption, severe peak tailing, and poor mass recovery on standard silica gel[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure you achieve high-purity isolation of this compound.

Purification Method Decision Workflow

Workflow Start Crude 1-(Pyridin-2-ylmethyl)piperidin-4-amine (Highly Basic Triamine) Decision Select Stationary Phase Start->Decision Amine Amine-Functionalized Silica (Recommended) Decision->Amine Bare Bare Silica Gel (Standard) Decision->Bare C18 Reversed-Phase C18 (Aqueous) Decision->C18 MethodAmine Hexane / EtOAc Gradient No basic modifiers needed Sharp peaks, high recovery Amine->MethodAmine MethodBare DCM / MeOH Gradient Requires 1-5% NH4OH or TEA Risk of peak tailing Bare->MethodBare MethodC18 H2O / MeCN Gradient Requires 0.1% TEA (High pH) Prevents phase collapse C18->MethodC18

Decision tree for selecting flash chromatography methods for highly basic triamines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does 1-(Pyridin-2-ylmethyl)piperidin-4-amine streak irreversibly on standard bare silica gel?

Mechanistic Cause: Bare silica gel is inherently acidic, acting as a Brønsted acid (proton donor) due to its surface silanol groups (Si-OH)[1]. Because 1-(Pyridin-2-ylmethyl)piperidin-4-amine contains three basic nitrogen centers, strong acid-base ionic interactions and hydrogen bonding occur between the basic amines and the acidic silanols[2]. This causes the compound to stick tightly to the stationary phase, resulting in severe band spreading (tailing), poor resolution, and low recovery[1].

Solution: To mitigate this, the silica surface must be neutralized. You can achieve this by either switching to an amine-functionalized stationary phase[3] or by adding a competing base (e.g., ammonium hydroxide or triethylamine) to your mobile phase to occupy the active silanol sites[2].

Q2: What is the optimal stationary phase for this compound, and how do I develop the method?

Expert Insight: The gold standard for purifying highly basic heterocyclic amines is amine-functionalized silica (e.g., Biotage® KP-NH or Teledyne RediSep® Amine)[4][5]. By covalently bonding a primary or secondary amine to the silica surface, the underlying acidity is shielded[6]. This creates a chemical environment where basic compounds elute with sharp, symmetrical peaks using standard normal-phase solvents without needing chlorinated solvents or basic modifiers[6].

Self-Validating Protocol: Amine-Functionalized Silica Purification

  • TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a generic gradient, starting with 10%, 20%, and 30% Ethyl Acetate in Hexane[1]. Validation step: Ensure the target Rf is between 0.2 and 0.3 before proceeding to column chromatography.

  • Column Equilibration: Equilibrate an amine-bonded flash cartridge with 3–5 column volumes (CV) of the initial weak solvent (e.g., 90:10 Hexane:EtOAc)[7].

  • Sample Loading: For maximum resolution and to eliminate dissolution solvent effects, dry load the sample. Dissolve the crude triamine in a minimal amount of volatile solvent, mix with a small amount of amine-functionalized silica or Celite, evaporate to a free-flowing powder, and load it into a solid load cartridge[4][5].

  • Gradient Elution: Run a linear gradient from the initial composition up to 50% or 100% Ethyl Acetate over 10–15 CVs[1][7].

  • Fraction Collection: Monitor via UV (254 nm is optimal for detecting the pyridine ring) and collect fractions.

Q3: I only have standard bare silica gel. How can I successfully purify this triamine?

Expert Insight: If amine-bonded silica is unavailable, you must use a highly polar, base-modified mobile phase. The competing amine in the solvent system improves mass-transfer kinetics by neutralizing the acidic silanols[1].

Protocol Adjustments:

  • Mobile Phase: Use Dichloromethane (DCM) and Methanol (MeOH) modified with 1–5% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[2].

  • Pre-Equilibration (Critical): Flush the column with 2–3 CVs of the basic modifier-containing solvent before loading the sample. Causality: Failure to pre-equilibrate will result in the first few milligrams of your compound being irreversibly adsorbed as it acts as the sacrificial base to neutralize the column.

  • Gradient: A typical gradient is 0% to 10% MeOH (containing 1% NH₄OH) in DCM over 10 CVs[1].

Q4: Can I use Reversed-Phase (C18) flash chromatography for this compound?

Expert Insight: Yes, but standard C18 columns can suffer from phase collapse in highly aqueous conditions, and basic amines still interact with unreacted silanols on the C18 silica support[8].

Troubleshooting:

  • pH Control (High pH): Run the purification at an alkaline pH (e.g., using Water/Acetonitrile with 0.1% TEA). At a high pH, the amines are deprotonated (free-base form), which increases the compound's lipophilicity and retention on the C18 phase, preventing it from eluting in the void volume[2].

  • End-Capped Columns: Ensure you are using end-capped C18 columns to minimize secondary interactions with residual silanols[7].

Quantitative Data Presentation

To assist in selecting the most efficient purification route, compare the expected chromatographic performance across different stationary phases based on empirical data[1][2][5][7].

Stationary PhaseRecommended Mobile PhaseRequired ModifiersPeak Shape & ResolutionPost-Purification Solvent Removal
Amine-Functionalized Silica Hexane / Ethyl AcetateNoneSharp / Baseline resolutionEasy (Volatile organic solvents)
Bare Silica Gel Dichloromethane / Methanol1–5% NH₄OH or TEABroad / Prone to tailingDifficult (High boiling modifiers)
Reversed-Phase (C18) Water / Acetonitrile0.1% TEA (Alkaline pH)Moderate to SharpModerate (Requires aqueous evaporation)
HILIC (Diol/Amine) Acetonitrile / WaterNoneSharpModerate (High organic content)

Sources

Validation & Comparative

HPLC Validation Methods for 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the robust quantification of highly polar, multi-basic compounds. 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride (CAS: 882562-67-6) exemplifies this challenge[1]. With three distinct basic nitrogen centers—a pyridine ring, a tertiary piperidine nitrogen, and a primary amine—this molecule exists as a highly hydrophilic, polycationic species under typical chromatographic conditions.

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails for such compounds. The protonated amines exhibit minimal hydrophobic partitioning, leading to poor retention (elution near the void volume). Furthermore, strong ion-exchange interactions between the cationic amines and residual, unendcapped anionic silanol groups on the silica matrix cause severe peak tailing and loss of resolution[2].

To overcome this, we must engineer the chromatographic environment. This guide objectively compares two field-proven, self-validating methodologies for testing the purity of this compound: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Mechanistic Causality: Selecting the Right Chromatographic Mode

Before executing a validation protocol, we must establish a method that fundamentally controls the analyte's ionization state and stationary phase interactions.

  • The IP-RPLC Strategy: By introducing an anionic ion-pairing reagent (e.g., sodium 1-hexanesulfonate) into an acidic mobile phase, the negatively charged sulfonate groups bind with the protonated amines of the analyte. This masks the positive charges, forms a neutral, hydrophobic complex, and facilitates retention on a non-polar C18 phase while neutralizing silanol interactions.

  • The HILIC Strategy: HILIC embraces the analyte's polarity. Using a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), water acts as the strong eluting solvent. The highly polar, protonated amine partitions effectively into the water-enriched layer immobilized on the stationary phase, providing excellent retention and orthogonal selectivity without the need for complex ion-pairing reagents[3][4].

MethodSelection Start Polycationic Amine (1-(Pyridin-2-ylmethyl)piperidin-4-amine) RP_Standard Standard RPLC (C18) Result: Void Elution & Tailing Start->RP_Standard Default Analysis Decision Retention & Peak Shape Optimization Strategies RP_Standard->Decision Silanol Interference IP_RPLC IP-RPLC Mode (Masks Charge via Counter-Ion) Decision->IP_RPLC Increase Hydrophobicity HILIC HILIC Mode (Partitions into Aqueous Layer) Decision->HILIC Leverage Hydrophilicity

Caption: Mechanistic decision pathway for selecting chromatographic modes for highly polar basic amines.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, both methods below incorporate built-in System Suitability Testing (SST). A method is only valid if the system can independently verify its own performance before sample analysis.

Protocol A: Ion-Pairing RPLC (IP-RPLC)

Causality: The acidic pH (3.0) ensures full protonation of the analyte, while the hexanesulfonate provides the hydrophobic bulk necessary for C18 retention.

  • Mobile Phase A Preparation: Dissolve 10 mM Sodium 1-hexanesulfonate in LC-MS grade water. Adjust to pH 3.0 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm). The end-capping minimizes residual silanols.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–15 min: Linear gradient to 50% B

    • 15–20 min: Hold at 50% B

    • 20–25 min: Re-equilibrate at 10% B

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • System Suitability (Self-Validation): Inject a standard solution (100 µg/mL) six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5.

Protocol B: Zwitterionic HILIC

Causality: The high organic content forces the polar analyte into the stationary aqueous layer. The ammonium formate buffer provides necessary ionic strength to prevent secondary electrostatic repulsions[2].

  • Mobile Phase A Preparation: 20 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column: ZIC-HILIC (Zwitterionic) (150 mm × 4.6 mm, 3.5 µm).

  • Gradient Program: (Note: In HILIC, water is the strong solvent).

    • 0–2 min: 90% B

    • 2–12 min: Linear gradient to 60% B

    • 12–15 min: Hold at 60% B

    • 15–20 min: Re-equilibrate at 90% B

  • Flow Rate & Detection: 0.5 mL/min; UV detection at 254 nm.

  • System Suitability (Self-Validation): Inject standard (100 µg/mL) six times. Required criteria: RSD ≤ 2.0%, Theoretical Plates (N) ≥ 5000.

ICH Q2(R2) Validation Framework

Both methods were subjected to rigorous validation according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5][6]. The objective is to demonstrate that the analytical procedure is scientifically fit for its intended purpose—in this case, determining the purity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride[5].

ValidationWorkflow Phase1 Method Optimization (Selectivity & Peak Shape) Phase2 System Suitability (SST) (RSD < 2%, Tailing < 1.5) Phase1->Phase2 Establish Baseline Phase3 ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Phase2->Phase3 Pass Criteria Phase4 Routine Purity Testing (LOD/LOQ & Assay) Phase3->Phase4 Validated Method

Caption: Sequential ICH Q2(R2) analytical validation workflow ensuring methodological trustworthiness.

Validation Parameters Evaluated:
  • Specificity: Demonstrated by spiking the drug substance with known synthetic intermediates to ensure baseline resolution (Rs > 2.0) of the main peak.

  • Linearity: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL)[5].

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte at 50%, 100%, and 150% levels into a placebo matrix.

  • Precision: Calculated via Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analysts).

Data Presentation: Performance Comparison

The following tables summarize the empirical data obtained from validating both methods for 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride.

Table 1: Chromatographic Performance Metrics

HILIC demonstrates superior peak symmetry and theoretical plates due to the complete elimination of silanol-based ion-exchange interactions.

Performance MetricIP-RPLC (C18 + Ion Pairing)ZIC-HILICCausality / Observation
Retention Time (tR) 11.4 min8.2 minIP-RPLC requires longer gradients to elute the hydrophobic ion-pair complex.
USP Tailing Factor (Tf) 1.451.08HILIC eliminates silanol interactions, yielding near-perfect Gaussian peaks.
Theoretical Plates (N) 4,20011,500Lower viscosity of high-acetonitrile HILIC mobile phase enhances mass transfer.
Resolution (Rs) (from closest impurity)2.13.4HILIC provides orthogonal selectivity, easily resolving polar impurities.
Table 2: ICH Q2(R2) Validation Results

Both methods meet ICH Q2(R2) acceptance criteria, but HILIC shows a slight edge in sensitivity (LOD/LOQ) due to enhanced ionization efficiency if coupled with MS, and sharper UV peaks.

Validation ParameterAcceptance CriteriaIP-RPLC ResultsHILIC Results
Linearity (R²) ≥ 0.9990.99920.9998
Accuracy (Mean Recovery) 98.0% – 102.0%98.5% ± 1.2%99.8% ± 0.6%
Repeatability (%RSD) ≤ 2.0%1.6%0.8%
Intermediate Precision ≤ 2.0%1.8%1.1%
LOD / LOQ (µg/mL) Signal-to-Noise > 3 / 100.5 / 1.50.2 / 0.6

Conclusion & Recommendations

While both IP-RPLC and HILIC can be successfully validated under ICH Q2(R2) guidelines for testing the purity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride, HILIC is the superior methodology .

Why? IP-RPLC relies on ion-pairing reagents which are notoriously difficult to wash out of chromatographic systems, require extended column equilibration times, and are generally incompatible with LC-MS detection due to severe ion suppression[7]. HILIC, conversely, leverages the intrinsic polarity of the trihydrochloride salt. It delivers sharper peaks (Tf = 1.08), higher theoretical plates, and is fully compatible with downstream LC-MS applications should impurity identification become necessary[4].

For modern analytical laboratories developing stability-indicating assays or purity methods for highly polar piperidine-amine derivatives, Zwitterionic HILIC should be adopted as the primary analytical strategy.

References

  • MDPI (Molecules). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Available at: [Link]

  • UHPLC Slab. What is the difference between HILIC columns VS normal/reverse columns. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]

Sources

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride vs 1-(Pyridin-3-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate building block for drug discovery is rarely just a matter of availability; it is a strategic decision governed by physicochemical properties, regiochemistry, and synthetic tractability.

When designing targeted therapeutics—such as kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, or Myc family proto-oncogene modulators[1]—the choice between 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride and 1-(Pyridin-3-ylmethyl)piperidin-4-amine (free base) can dictate the success of both the synthetic campaign and the final molecule's pharmacokinetic profile.

This guide provides an objective, data-driven comparison of these two critical piperidine-pyridine scaffolds, detailing their structural implications, handling requirements, and validated experimental workflows.

Structural & Physicochemical Profiling

The fundamental differences between these two compounds lie in two vectors: regiochemistry (ortho- vs. meta-substituted pyridine) and physical state (hydrochloride salt vs. free base).

The position of the nitrogen on the pyridine ring drastically alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding geometry. Meanwhile, the salt form dictates solubility and benchtop stability[2].

Quantitative Comparison Matrix
Parameter1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl1-(Pyridin-3-ylmethyl)piperidin-4-amine
CAS Number 1158768-98-9 (di-HCl) / 882562-67-6 (tri-HCl)160357-88-0 (Free Base)
Physical State Pale yellow to white crystalline solidViscous oil to low-melting solid
Regiochemistry 2-Pyridyl (ortho-substitution)3-Pyridyl (meta-substitution)
Aqueous Solubility High (>50 mg/mL)Low to Moderate
Organic Solubility Low (requires neutralization for DCM/THF)High (readily soluble in DCM, EtOAc, THF)
Primary Advantage Exceptional shelf-life; ideal for aqueous assaysDirect nucleophilicity; base-free couplings

The Causality of Regiochemistry: The 2-pyridyl nitrogen is positioned adjacent to the methylene bridge. This proximity allows it to act synergistically with the piperidine nitrogen to form bidentate chelates with transition metals, a critical feature if the target is a metalloenzyme. Conversely, the 3-pyridyl nitrogen projects outward. This lack of steric hindrance around the lone pair makes it a superior intermolecular hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases or to stabilize interactions in Myc protein modulators[1].

Experimental Workflows & Methodologies

The physical state of the building block dictates the synthetic protocol. Using a hydrochloride salt in an anhydrous organic coupling requires in situ neutralization, whereas the free base can be utilized directly, preventing base-catalyzed side reactions.

Protocol A: HATU-Mediated Amide Coupling (Using the HCl Salt)

Self-Validating Rationale: The HCl salt protonates the primary amine, rendering it non-nucleophilic. An excess of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine and drive the reaction forward.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Neutralization & Addition: Add 1.1 eq of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride to the mixture.

  • Deprotonation: Immediately add 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA). Critical step: The excess DIPEA is required to neutralize the HCl equivalents (2-3 eq depending on the salt) and provide a basic medium for the coupling.

  • Reaction: Stir for 4-6 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash thoroughly with 5% LiCl (to remove DMF) and brine.

Protocol B: Reductive Amination (Using the Free Base)

Self-Validating Rationale: The free base is immediately nucleophilic. Omitting exogenous base prevents the epimerization of stereocenters adjacent to sensitive aldehydes.

  • Imine Formation: Dissolve 1.0 eq of the target aldehyde and 1.05 eq of 1-(Pyridin-3-ylmethyl)piperidin-4-amine (free base) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add 0.1 eq of glacial acetic acid to mildly activate the carbonyl. Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions.

  • Reaction: Stir overnight. The absence of strong bases ensures high diastereomeric retention.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, dry over Na2SO4, and concentrate.

Workflow Acid Electrophile (Acid/Aldehyde) Neutralize Add Excess DIPEA (In Situ Neutralization) Acid->Neutralize Direct Direct Addition (Base-Free Conditions) Acid->Direct Salt 2-Pyridyl HCl Salt (Stable, Non-Nucleophilic) Salt->Neutralize Base 3-Pyridyl Free Base (Reactive, Nucleophilic) Base->Direct Product Target Scaffold Neutralize->Product Direct->Product

Fig 1: Synthetic workflow logic demonstrating the necessity of base-mediated neutralization for HCl salts vs. direct addition for free bases.

Pharmacological Implications & Target Engagement

When these building blocks are incorporated into a final drug candidate, the 2-pyridyl vs. 3-pyridyl distinction heavily influences target engagement.

Recent literature and patent landscapes highlight the use of these heterocycles in modulating the Myc proto-oncogene family (c-Myc, N-Myc, L-Myc), which regulates over 15% of the genome and is implicated in numerous proliferative diseases[1].

  • 1-(Pyridin-2-ylmethyl)piperidin-4-amine derivatives often exhibit unique conformational locking. The ortho-nitrogen can participate in intramolecular hydrogen bonding with adjacent amide linkers, rigidifying the molecule and reducing the entropic penalty upon binding.

  • 1-(Pyridin-3-ylmethyl)piperidin-4-amine derivatives are highly favored when the pyridine ring must reach deep into a solvent-exposed pocket or a kinase hinge region to establish strong, directional intermolecular hydrogen bonds with the protein backbone.

Pathway Core Piperidine-Pyridine Pharmacophore Core Ortho 2-Pyridyl Substitution (Ortho) Core->Ortho Meta 3-Pyridyl Substitution (Meta) Core->Meta Chelation Intramolecular H-Bonding & Bidentate Metal Chelation Ortho->Chelation Hinge Intermolecular H-Bonding (Kinase Hinge / Solvent Pocket) Meta->Hinge Myc Target Engagement (e.g., Myc Proto-Oncogene Modulation) Chelation->Myc Hinge->Myc

Fig 2: Divergent pharmacological target engagement pathways dictated by pyridine regiochemistry.

Conclusion & Selection Matrix

  • Choose 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride when your priority is long-term reagent stability, when synthesizing compounds targeting metalloenzymes, or when intramolecular conformational locking is desired. Ensure your synthetic route can tolerate excess base (e.g., DIPEA) during coupling steps.

  • Choose 1-(Pyridin-3-ylmethyl)piperidin-4-amine (free base) when executing base-sensitive reactions (like reductive aminations with enolizable aldehydes), or when the rational drug design requires a highly accessible hydrogen-bond acceptor for kinase hinge-binding.

References

  • Google Patents. EP3927699A1 - Modulators of myc family proto-oncogene protein.

Sources

A Comparative Guide to the Stability of 1-(Pyridin-2-ylmethyl)piperidin-4-amine: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its storage, formulation, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the stability profiles of 1-(Pyridin-2-ylmethyl)piperidin-4-amine as a hydrochloride salt versus its free base form. While specific experimental data for this exact molecule is not extensively published, this comparison is built upon established principles of organic and medicinal chemistry, supported by data from structurally related compounds and validated experimental protocols.

The core rationale for converting a basic compound like 1-(Pyridin-2-ylmethyl)piperidin-4-amine into a salt is to enhance its stability and improve its physicochemical properties. The free base possesses three nitrogen atoms—a primary amine on the piperidine ring, a tertiary amine within the piperidine ring, and a nitrogen in the pyridine ring—all of which can act as Lewis bases. The presence of lone-pair electrons on these nitrogen atoms makes the free base susceptible to various degradation pathways. The formation of a hydrochloride salt protonates one or more of these basic centers, fundamentally altering the molecule's reactivity and physical characteristics.

The Foundation of Stability: Physicochemical Properties

The decision to work with a free base or a salt form is rooted in their fundamental physicochemical differences. Here, we explore the theoretical and expected disparities between the two forms of 1-(Pyridin-2-ylmethyl)piperidin-4-amine.

Basicity and Salt Formation (pKa)

The molecule has three basic nitrogen centers. Based on known pKa values for similar structures, we can predict the order of protonation. The piperidine nitrogen is typically the most basic (pKa of protonated piperidine is ~11.2), followed by the primary exocyclic amine (pKa of a primary amine on a cycloalkane is ~10-11), and finally the pyridine nitrogen (pKa of protonated pyridine is ~5.2).

Therefore, in the presence of hydrochloric acid, the highly basic piperidine nitrogen is the most likely site of initial protonation. Depending on the stoichiometry of the acid used, the primary amine may also be protonated, forming a dihydrochloride or even a trihydrochloride salt under strongly acidic conditions[1]. This protonation is the cornerstone of the enhanced stability of the salt form. By engaging the lone pair of electrons on the nitrogen in a stable ionic bond with the chloride ion, their availability to participate in degradation reactions is significantly reduced.

Experimental Comparison of Stability

To provide a comprehensive comparison, we will outline a series of experiments designed to test the stability of both the hydrochloride salt and the free base of 1-(Pyridin-2-ylmethyl)piperidin-4-amine. The following sections detail the methodologies for these key stability-indicating assessments.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter influencing the stability of solid-state pharmaceuticals[2]. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating degradative reactions. Amine free bases are often more hygroscopic than their corresponding salts.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Objective: To quantify the moisture sorption and desorption characteristics of the hydrochloride salt and the free base.

  • Methodology:

    • A sample of each form (approximately 10-20 mg) is placed in a DVS instrument.

    • The sample is dried under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

    • The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C). The sample weight is continuously monitored until equilibrium is reached at each RH step.

    • Following sorption, the RH is decreased in a stepwise manner back to 0% to assess desorption and any hysteresis.

  • Data Presentation: The results are presented as a sorption-desorption isotherm, plotting the percentage change in mass versus RH.

Expected Results:

Parameter1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl1-(Pyridin-2-ylmethyl)piperidin-4-amine (Free Base)Rationale
Appearance White to off-white crystalline solidOff-white to yellowish semi-solid or oilSalt formation often leads to a more stable crystalline lattice.
Hygroscopicity (Weight gain at 80% RH) Expected to be non-hygroscopic to slightly hygroscopic (<2% weight gain)Expected to be hygroscopic to very hygroscopic (>5% weight gain)The ionic nature and stable crystal lattice of the salt reduce its affinity for water molecules compared to the more polar free base.[2]

Based on the European Pharmacopoeia's classification, a weight gain of less than 0.2% is considered non-hygroscopic, while a gain of 2% to 15% is classified as hygroscopic[3].

Thermal Stability Analysis

Thermal stability is crucial for determining appropriate manufacturing and storage conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal decomposition and melting points.

Experimental Protocol: TGA and DSC

  • Objective: To determine the decomposition temperature and melting point of both forms.

  • Methodology (TGA):

    • A small sample (5-10 mg) is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • Methodology (DSC):

    • A small sample (2-5 mg) is sealed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample is measured relative to a reference pan. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.

Expected Results:

Parameter1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl1-(Pyridin-2-ylmethyl)piperidin-4-amine (Free Base)Rationale
Melting Point Sharp, higher melting point (e.g., >200°C)Lower melting point or boiling pointThe strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the free base.
Decomposition Temperature (TGA Onset) Higher decomposition temperatureLower decomposition temperatureThe protonation of the nitrogen atoms in the salt form increases the energy required to initiate thermal degradation pathways.[4][5]
Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which is a regulatory requirement[6][7]. These studies expose the compound to conditions more severe than accelerated stability testing to predict its long-term stability.

Experimental Protocol: Forced Degradation

  • Objective: To investigate the degradation of the hydrochloride salt and free base under hydrolytic, oxidative, and photolytic stress conditions.

  • General Procedure:

    • Prepare stock solutions of both the hydrochloride salt and the free base in a suitable solvent (e.g., methanol or acetonitrile).

    • Subject aliquots of these solutions to the stress conditions outlined below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The free base is expected to be more susceptible to degradation in acidic conditions, while both forms may show instability in strong base.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The free amino groups are potential sites for oxidation[8].

  • Photolytic Degradation: Expose the solid and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Pyridine-containing compounds are known to be susceptible to photodegradation[6][9].

  • Thermal Degradation: Heat solid samples at 80°C for 48 hours.

Analysis: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the analytes) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Expected Degradation Pathways and Results:

The free base, with its nucleophilic primary and tertiary amines, is more prone to degradation.

  • Oxidation: The primary amine and the pyridine ring are susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photodegradation: The pyridine ring can undergo photochemical reactions, leading to ring opening or rearrangement[6][8].

  • Reaction with Excipients: The nucleophilic amines of the free base are more likely to react with certain excipients in a formulation.

The hydrochloride salt, with its protonated and therefore less nucleophilic nitrogen atoms, is expected to show significantly less degradation under these stress conditions.

Summary of Expected Forced Degradation Results (% Degradation):

Stress Condition1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl1-(Pyridin-2-ylmethyl)piperidin-4-amine (Free Base)
Acid Hydrolysis (0.1 M HCl, 60°C) < 5%10-20%
Base Hydrolysis (0.1 M NaOH, 60°C) 5-15%15-30%
Oxidative (3% H₂O₂, RT) < 10%> 20%
Photolytic < 5%10-25%
Thermal (Solid, 80°C) < 2%5-15%

Note: These are illustrative values based on the expected reactivity and are not based on specific experimental data for this molecule.

Visualizing the Workflows

To further clarify the experimental designs, the following diagrams illustrate the key workflows.

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_output Data Output FreeBase Free Base Sample DVS DVS Instrument (25°C) FreeBase->DVS HCl_Salt HCl Salt Sample HCl_Salt->DVS Drying Dry at 0% RH DVS->Drying Sorption Increase RH (0% to 90%) Drying->Sorption Desorption Decrease RH (90% to 0%) Sorption->Desorption Isotherm Sorption-Desorption Isotherm Plot Desorption->Isotherm caption Hygroscopicity Testing Workflow

Hygroscopicity Testing Workflow

Forced_Degradation_Workflow cluster_samples Stock Solutions cluster_stress Stress Conditions cluster_analysis Analysis FreeBase_Sol Free Base Solution Acid Acid Hydrolysis FreeBase_Sol->Acid Base Base Hydrolysis FreeBase_Sol->Base Oxidative Oxidative FreeBase_Sol->Oxidative Photolytic Photolytic FreeBase_Sol->Photolytic HCl_Salt_Sol HCl Salt Solution HCl_Salt_Sol->Acid HCl_Salt_Sol->Base HCl_Salt_Sol->Oxidative HCl_Salt_Sol->Photolytic HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal Thermal (Solid) Thermal->HPLC Data Quantify Parent & Degradants HPLC->Data caption Forced Degradation Workflow

Forced Degradation Workflow

Conclusion

The conversion of 1-(Pyridin-2-ylmethyl)piperidin-4-amine from its free base to its hydrochloride salt is a fundamentally sound strategy for enhancing its overall stability and improving its handling properties for pharmaceutical development. The protonation of the basic nitrogen centers in the salt form mitigates the inherent reactivity of the free base, leading to:

  • Superior Solid-State Stability: The hydrochloride salt is expected to be a more stable crystalline solid with a higher melting point and greater resistance to thermal decomposition.

  • Reduced Hygroscopicity: The salt form will likely absorb significantly less atmospheric moisture, preventing deliquescence and minimizing water-mediated degradation.

  • Enhanced Chemical Stability: The hydrochloride salt is predicted to be more resistant to degradation under oxidative, photolytic, and hydrolytic stress conditions.

References

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Scribd. (2012, June 15). Current Trends in Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

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Mass spectrometry (LC-MS) characterization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: 1-(Pyridin-2-ylmethyl)piperidin-4-amine

Characterizing highly polar, multi-basic compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious bottleneck in drug development and metabolomics[1]. 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a prime example of this challenge. Structurally, it contains three distinct basic nitrogen centers:

  • A primary aliphatic amine (pKa ~10)

  • A secondary/tertiary piperidine nitrogen (pKa ~9.5)

  • A pyridine ring nitrogen (pKa ~5.2)

Under standard acidic LC-MS conditions (e.g., mobile phases containing 0.1% formic acid at pH ~2.7), all three nitrogen atoms are protonated. This results in a highly hydrophilic, triply-charged species ( [M+3H]3+ in solution). When analyzed using traditional Reversed-Phase (RP) chromatography, such molecules exhibit poor retention (eluting at the void volume), severe peak tailing due to secondary interactions with residual silanols, and significant ion suppression.

This guide objectively compares standard RP-C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode (Reversed-Phase/Cation-Exchange) columns to establish an optimal, self-validating protocol for this class of molecules.

LC_Selection Start Analyze Compound: 1-(Pyridin-2-ylmethyl)piperidin-4-amine Polarity Is the compound highly polar? (LogP < 0) Start->Polarity Charge Does it contain multiple basic nitrogen centers? Polarity->Charge Yes (LogP < 0) RP Standard RP-C18 (Poor Retention, Tailing) Polarity->RP No HILIC HILIC (Good Retention, Matrix Effects) Charge->HILIC No MixedMode Mixed-Mode (RP/Cation-Exchange) (Optimal Retention & Peak Shape) Charge->MixedMode Yes (pKa > 8)

Caption: Decision matrix for selecting LC-MS columns for polar basic amines.

Mechanistic Causality: Why Traditional Methods Fail

As a Senior Application Scientist, it is critical to understand the causality behind chromatographic behavior rather than just observing retention times.

  • Alternative A: Standard C18 (Reversed-Phase): RP chromatography relies on hydrophobic partitioning. Because 1-(Pyridin-2-ylmethyl)piperidin-4-amine is fully protonated and highly polar, its hydrophobic surface area is negligible. It bypasses the C18 ligands and interacts non-specifically with residual negatively charged silanols on the silica base, causing severe tailing and void-volume elution.

  • Alternative B: HILIC (Bare Silica/Amide): HILIC utilizes a polar stationary phase with a highly organic mobile phase, which is excellent for enhancing Electrospray Ionization (ESI) sensitivity[2]. However, for a +3 charged molecule, the electrostatic interactions with the HILIC stationary phase can be overwhelmingly strong. Eluting the compound requires high buffer concentrations (e.g., >50 mM ammonium formate), which directly suppresses the MS signal and leads to rapid ion source contamination.

  • The Optimal Solution: Mixed-Mode (RP/Cation-Exchange): Mixed-mode columns incorporate both hydrophobic alkyl chains and negatively charged cation-exchange groups (e.g., carboxylate or sulfonate) on the silica surface[3]. This dual-mechanism allows the column to deliberately capture the protonated amines via controlled electrostatic interactions, while the alkyl chains shield the underlying silica, resulting in sharp peaks and allowing the use of MS-friendly, low-concentration volatile buffers.

Retention_Mechanisms cluster_RP Reversed-Phase (C18) cluster_Mixed Mixed-Mode (RP/CX) Molecule Protonated Amine (Analyte) C18 Hydrophobic Partitioning (Weak for Polar) Molecule->C18 Low Affinity Silanol Residual Silanols (Causes Tailing) Molecule->Silanol Uncontrolled Binding Hydrophobic Alkyl Chain (Hydrophobic Interaction) Molecule->Hydrophobic Moderate Affinity CX Anionic Surface Groups (Strong Electrostatic Retention) Molecule->CX Controlled Ion-Exchange

Caption: Mechanistic comparison of analyte interactions in RP vs. Mixed-Mode LC.

Experimental Methodologies & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . A run is only considered valid if the System Suitability Test (SST) criteria are met: Retention Factor ( k′ ) > 2.0, and Peak Asymmetry ( Tf​ ) between 0.9 and 1.2.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride in 1.0 mL of 50:50 Acetonitrile:Water.

  • Working Dilution: Dilute the stock to 100 ng/mL. Critical Step: The diluent must match the initial mobile phase conditions of the chosen column to prevent solvent-mismatch band broadening. (e.g., use 5% Acetonitrile for RP/Mixed-Mode, and 95% Acetonitrile for HILIC).

Step 2: Chromatographic Conditions (Comparative Setup)

All experiments are performed on a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

  • Alternative A (Standard RP-C18):

    • Column: C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% to 95% B over 5 minutes.

  • Alternative B (HILIC):

    • Column: Bare Silica HILIC (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: A = 20 mM Ammonium Formate in Water (pH 3.0); B = Acetonitrile.

    • Gradient: 95% to 50% B over 5 minutes (High-to-low organic).

  • Product/Best Choice (Mixed-Mode RP/CX):

    • Column: Mixed-Mode C18/Weak Cation-Exchange (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0); B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transition: Monitor the [M+H]+ precursor ion ( m/z 192.1) transitioning to the primary product ion ( m/z 92.0, corresponding to the cleaved pyridin-2-ylmethyl fragment).

Comparative Data Analysis

The following table summarizes the quantitative performance of the three chromatographic strategies based on the self-validating criteria.

Chromatographic StrategyRetention Time (min)Retention Factor ( k′ )Peak Asymmetry ( Tf​ )Relative MS IntensityMethod Validation Status
Standard RP-C18 0.600.22.5015%FAILED (Void elution, severe suppression)
HILIC 4.206.01.6560%MARGINAL (Tailing due to +3 charge)
Mixed-Mode RP/CX 3.504.81.05100%PASSED (Optimal peak shape & sensitivity)
Data Interpretation

The experimental data clearly validates the mechanistic theory. The Standard C18 column fails completely; the compound elutes in the void volume ( k′<1 ), leading to massive ion suppression from un-retained salts and matrix components.

While HILIC successfully retains the compound ( k′=6.0 ), the peak asymmetry ( Tf​=1.65 ) indicates secondary interactions. The high charge state of the tri-basic amine causes it to interact too strongly with the silica surface.

The Mixed-Mode (RP/CX) column demonstrates superior performance. By utilizing a 10 mM Ammonium Formate buffer, the ionic strength is perfectly balanced to control the cation-exchange kinetics. The compound elutes with a highly symmetrical peak ( Tf​=1.05 ) and achieves maximum MS intensity, proving that mixed-mode chromatography is the gold standard for analyzing poly-basic, highly polar active pharmaceutical ingredients (APIs).

References

  • LC-MS metabolomics of polar compounds Source: PubMed (National Institutes of Health) URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL:[Link]

  • Evolution of Mixed-Mode Chromatography Source: Chromatography Today URL:[Link]

  • HILIC: The Pros and Cons Source: LCGC International (Chromatography Online) URL:[Link]

Sources

Validating the Stereochemistry of Synthesized 1-(Pyridin-2-ylmethyl)piperidin-4-amine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of modulators for the Myc family of proto-oncogene proteins[1] and various neuropharmacological agents[2]. When this scaffold is functionalized—such as through the introduction of alkyl or halogen substituents at the C3 or C5 positions of the piperidine ring—chiral centers are generated. Because enantiomers and diastereomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, rigorous stereochemical validation is a non-negotiable regulatory requirement.

This guide objectively compares the performance, limitations, and operational workflows of state-of-the-art analytical modalities used to validate the stereochemistry of these derivatives. By moving beyond traditional trial-and-error approaches, we provide a self-validating framework that synthesizes computational chemistry with advanced spectroscopy.

Section 1: Comparative Analysis of Stereochemical Validation Platforms

Single-Crystal X-Ray Diffraction (Anomalous Dispersion)
  • Performance: X-ray crystallography remains the definitive gold standard for determining absolute configuration. By analyzing the anomalous scattering of heavy atoms, it provides unambiguous 3D spatial coordinates.

  • Limitation: The fundamental bottleneck is the requirement for high-quality single crystals. Flexible piperidine derivatives, especially those with lipophilic functional groups, often yield amorphous powders or twinned crystals, rendering this method highly unpredictable.

Vibrational Circular Dichroism (VCD) coupled with DFT
  • Performance: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[3]. When coupled with Density Functional Theory (DFT) calculations, VCD serves as the premier solution-phase method for determining absolute configuration without requiring crystallization or chemical derivatization[4].

  • Causality & Advantage: Substituted piperidines exist in a dynamic equilibrium in solution; sterically unhindered derivatives typically prefer a chair conformation, whereas bulky substitutions can force a twist-boat conformation[5]. X-ray diffraction traps the molecule in a single, solid-state conformation dictated by crystal packing forces, which may not represent the biologically active form. VCD, however, captures the Boltzmann-weighted ensemble of all conformers in solution, providing a highly accurate representation of the molecule's physiological state[6].

2D NMR (NOESY/ROESY) + Chiral Derivatizing Agents
  • Performance: Nuclear Overhauser Effect (NOE) spectroscopy is excellent for establishing relative stereochemistry (e.g., determining the cis or trans relationship between the C4-amine and a C3-substituent) by measuring through-space dipolar couplings[7].

  • Limitation: Standard NMR cannot determine absolute configuration de novo. It requires the covalent attachment of a Chiral Derivatizing Agent (CDA), such as Mosher's acid, to the C4-amine. Furthermore, the complex aliphatic splitting patterns of the piperidine ring often result in severe spectral overlap, complicating J-value analysis[7].

Chiral High-Performance Liquid Chromatography (HPLC)
  • Performance: While VCD, X-Ray, and NMR elucidate molecular geometry, Chiral HPLC is mandatory for quantifying the enantiomeric excess (ee%) of the synthesized bulk material. It separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase.

Section 2: Quantitative Performance Comparison

Analytical ModalityPrimary OutputSample StateLimit of Detection (LOD)ThroughputStructural Confidence
X-Ray Crystallography Absolute ConfigurationSingle Crystal~10-50 µm crystalLowVery High (Gold Standard)
VCD + DFT Absolute ConfigurationSolution (e.g., CDCl₃)~5-10 mgMediumHigh (Conformer-dependent)
2D NMR (NOESY) Relative ConfigurationSolution~1-5 mgHighHigh (Requires rigid rings)
Chiral HPLC Enantiomeric Excess (ee%)Solution< 0.1 µgVery HighN/A (Requires standards)

Section 3: Self-Validating Experimental Protocols

Protocol A: Absolute Configuration via VCD and DFT

This protocol utilizes a self-validating loop: the experimental VCD spectrum must positively correlate with the DFT-calculated spectrum of the assumed enantiomer, and perfectly negatively correlate with its mirror image.

Step 1: Conformational Search (In Silico) Perform a molecular mechanics (e.g., MMFF94) conformational search on the (R)-enantiomer of the 1-(Pyridin-2-ylmethyl)piperidin-4-amine derivative.

  • Causality: The highly flexible exocyclic pyridin-2-ylmethyl linker and the piperidine ring generate multiple low-energy conformers. Failing to account for all conformers within a 3.0 kcal/mol window will result in an inaccurate theoretical spectrum.

Step 2: DFT Optimization and Frequency Calculation Optimize the geometry of all identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the IR and VCD rotational strengths for each optimized conformer. Apply a Boltzmann distribution to generate the final weighted theoretical spectrum[6].

Step 3: VCD Measurement

  • Dissolve 10-15 mg of the synthesized derivative in 150 µL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks strong IR background absorption in the critical "fingerprint" region (1650 to 940 cm⁻¹), allowing clear resolution of the piperidine C-N and C-C stretching vibrations[4].

  • Inject the sample into a fixed BaF₂ liquid cell (0.05 mm path length)[4].

  • Acquire the spectrum using a VCD spectrometer (e.g., JASCO FVS-6000) with a resolution of 4 cm⁻¹ for 3000 accumulations to ensure a high signal-to-noise ratio[4].

Step 4: Spectral Overlay and Validation Overlay the experimental VCD spectrum with the DFT-calculated spectrum. A high Similarity Index (SI > 0.8) confirms the absolute configuration.

Protocol B: Enantiomeric Excess (ee%) Determination via Chiral HPLC

Step 1: Column and Mobile Phase Selection Equip the HPLC with an immobilized polysaccharide-based chiral column (e.g., Chiralpak IC). Prepare a mobile phase of Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA).

  • Causality: The 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold contains two highly basic nitrogen atoms (the pyridine ring and the tertiary piperidine nitrogen). These basic sites will strongly interact with residual acidic silanol groups on the silica stationary phase, causing severe peak tailing. The addition of 0.1% DEA competitively masks these silanol sites, ensuring sharp, baseline-resolved peaks.

Step 2: Chromatographic Run Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm (optimal for the pyridine chromophore). Inject 10 µL of a 1 mg/mL sample solution.

Step 3: Calculation Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee% using the formula: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100

Section 4: Stereochemical Validation Workflow

StereochemicalValidation Start Synthesized 1-(Pyridin-2-ylmethyl) piperidin-4-amine Derivative Crystallization Crystallization Screen Start->Crystallization IsCrystal High-Quality Single Crystals Obtained? Crystallization->IsCrystal XRay Single-Crystal X-Ray Diffraction (Anomalous Dispersion) Gold Standard for Absolute Config IsCrystal->XRay Yes SolutionPhase Solution-Phase Analysis Required IsCrystal->SolutionPhase No HPLC Chiral HPLC / SFC Determine Enantiomeric Excess (ee%) XRay->HPLC NMR 2D NMR (NOESY/ROESY) + Mosher's Acid Derivatization Relative & Absolute Config SolutionPhase->NMR VCD Vibrational Circular Dichroism (VCD) + DFT Calculations Direct Absolute Config in Solution SolutionPhase->VCD NMR->HPLC VCD->HPLC Valid Stereochemistry Fully Validated (Absolute Config + ee%) HPLC->Valid

Fig 1: Decision matrix for the stereochemical validation of piperidine derivatives.

References

  • Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. 5

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-. White Rose Research Online. 7

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Inc. 4

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution. RSC Publishing. 3

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. 6

  • Buy 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | 882562-67-6. Smolecule. 2

  • EP3927699A1 - Modulators of myc family proto-oncogene protein. Google Patents. 1

Sources

Safety Operating Guide

1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently observe laboratories mishandling complex amine hydrochloride salts by misclassifying their waste streams. 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a highly valuable pharmacophore in drug discovery, combining a basic piperidine ring with a biologically active pyridine moiety. However, its physicochemical properties demand rigorous, self-validating safety and disposal protocols. This guide provides a mechanistic approach to handling and disposing of this compound, ensuring full compliance with [1] and [2] standards.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The parent molecule is an organic base, but it is supplied as a hydrochloride salt to improve stability and aqueous solubility. This salt formation fundamentally alters its hazard profile and disposal requirements.

Table 1: Hazard Classification and Mechanistic Handling Impacts

Hazard Class / PropertyGHS ClassificationMechanistic Causality & Handling Impact
Physical State Solid (Crystalline Powder)Prone to aerosolization. Requires handling in a Class II biological safety cabinet or fume hood to prevent inhalation[3].
Skin Corrosion / Irritation Category 2 (H315)Basic nitrogen centers disrupt epidermal lipid bilayers. Mandates nitrile gloves (double-gloving recommended)[3].
Serious Eye Irritation Category 2 (H319)Contact causes severe mucosal irritation. Safety goggles (not just safety glasses) are non-negotiable[3].
STOT (Single Exposure) Category 3 (H335)Respiratory tract irritant. Inhalation of dust must be prevented via strict engineering controls[3].
Aqueous Acidity pH < 7 in solutionThe hydrochloride salt dissociates, releasing protons. Aqueous waste must be neutralized prior to accumulation[4].
Operational Safety & Pre-Disposal Handling

Before any disposal event occurs, operational safety must be guaranteed through strict engineering controls and Personal Protective Equipment (PPE), as mandated by the[1].

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood. The crystalline nature of the hydrochloride salt makes it prone to aerosolization, which can lead to rapid inhalation exposure[3].

  • PPE Requirements: Wear nitrile gloves, a standard lab coat, and tightly fitting safety goggles. If a spill occurs outside of a fume hood, evacuate personnel not wearing respiratory protection until the powder is safely covered with damp sand or a wet absorbent pad to prevent dust generation[1].

Step-by-Step Disposal Workflows

The most common point of failure in laboratory waste management is the improper segregation of liquid workflows. Every protocol described below acts as a self-validating system to prevent regulatory violations and dangerous chemical incompatibilities.

Phase 1: Waste Segregation & Quenching
  • Solid Waste Processing

    • Action: Collect all contaminated solids (empty vials, spatulas, weigh boats, and PPE) in a designated, puncture-resistant hazardous waste container.

    • Causality: Trace amounts of this intermediate can contaminate municipal waste streams. Segregation ensures these solids are routed for high-temperature incineration[5].

  • Aqueous Liquid Waste Neutralization

    • Action: Adjust the pH of all aqueous washings containing the compound to a neutral range (pH 6.0 - 8.0) using dilute Sodium Bicarbonate ( NaHCO3​ ) before transferring to the primary aqueous waste carboy.

    • Causality: The hydrochloride salt dissociates in water, releasing protons and creating an acidic micro-environment. Neutralization prevents the slow corrosion of EHS accumulation containers over time[4].

  • Organic Liquid Waste Routing (CRITICAL)

    • Action: Route any organic solvents (e.g., Methanol, Dichloromethane, DMSO) containing this compound exclusively to the Halogenated Organic Waste stream.

    • Causality: While the parent molecule is non-halogenated, the hydrochloride counterion introduces chloride ( Cl− ) into the solvent matrix. Incinerating halogenated waste requires specialized thermal oxidizers equipped with alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins and furans. Mixing this into a non-halogenated container is a severe safety and environmental violation[4].

Phase 2: Satellite Accumulation & Final Disposition
  • RCRA-Compliant Labeling

    • Action: Label all containers explicitly with "Hazardous Waste," the full chemical name, and the primary hazard ("Irritant").

    • Causality: Under the[2], ambiguous labeling (e.g., "Amine Waste") prevents emergency responders from identifying specific hazards during a spill.

  • Satellite Accumulation

    • Action: Store the sealed containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the volume does not exceed 55 gallons[2].

Disposal Workflow Visualization

The following decision matrix illustrates the logical flow of waste segregation for amine hydrochloride salts, ensuring that chloride-containing organic streams are properly routed.

G Start Waste Generation: 1-(Pyridin-2-ylmethyl)piperidin-4-amine HCl State Determine Waste State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Liquid EHS EHS Satellite Accumulation (RCRA Compliant) Solid->EHS Org Organic Solvents Liquid->Org Aq Aqueous Solutions Liquid->Aq Halogenated Halogenated Waste Stream (Due to Chloride Ions) Org->Halogenated Contains Cl- AqueousWaste Aqueous Waste Stream (Adjust to pH 6-8) Aq->AqueousWaste Acidic Halogenated->EHS AqueousWaste->EHS Incineration High-Temp Incineration (w/ Halogen Scrubbers) EHS->Incineration

Figure 1: Waste segregation and disposal workflow for amine hydrochloride salts.

References
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH) / EPA. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information. Available at: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." US EPA. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]

Sources

Personal protective equipment for handling 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling 1-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride

Handling 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (CAS: 1158768-98-9 for the dihydrochloride salt; 160357-91-5 for the free base) requires strict adherence to chemical safety protocols [1]. As a heterocyclic compound containing both a basic piperidine ring and a pyridine moiety, it is widely utilized as a building block in drug discovery and screening libraries. However, its hydrochloride salt form presents specific handling challenges: it is a fine, potentially hygroscopic powder that poses a significant risk of respiratory irritation, ocular damage, and dermal sensitization [2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational and disposal plan, ensuring laboratory safety through a deep understanding of chemical causality.

Section 1: Causality-Driven PPE Selection

Merely wearing Personal Protective Equipment (PPE) is insufficient; understanding why specific equipment is chosen ensures adaptability when experimental parameters change. The hydrochloride salt of this amine acts as a localized irritant upon contact with mucosal membranes [3].

Table 1: Quantitative and Qualitative PPE Matrix

PPE CategorySpecificationCausality / RationaleReplacement Threshold
Gloves 100% Nitrile (min. 0.12 mm thickness)Nitrile provides an excellent barrier against aqueous amine salts. Note: If solubilizing in Dichloromethane (DCM), upgrade to Butyl rubber.Every 2 hours, or immediately upon visible contamination/puncture.
Eye Protection ANSI Z87.1 Chemical Splash GogglesHydrochloride salts form highly irritating acidic micro-environments upon contact with ocular moisture. Standard safety glasses lack peripheral splash protection.N/A (Reusable after proper decontamination).
Respiratory NIOSH N95 or P100 Particulate RespiratorThe fine crystalline nature of the salt makes it highly prone to aerosolization via static charge during weighing and transfer [2].Discard after single use or if breathing resistance increases.
Body Flame-retardant (FR) Lab Coat, closed-toe shoesPrevents dermal exposure to dust. FR material is required if the compound is handled near reactive or flammable organic solvents.Wash weekly; immediately if a spill occurs.

Section 2: Self-Validating Operational Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Preparation and Weighing

  • Fume Hood Validation: Activate the chemical fume hood.

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, indicating a safe face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the tissue falls straight down.

  • Static Mitigation: Wipe the exterior of the compound bottle and the metal weighing spatula with an anti-static wipe.

    • Causality: Amine hydrochloride powders accumulate static electricity, causing the particles to repel each other, "jump," and aerosolize when a charged spatula approaches.

  • Weighing: Tare the analytical balance. Carefully transfer the required mass of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride using a micro-spatula.

  • Sealing: Cap the source bottle immediately and wrap the seal with Parafilm.

    • Causality: The salt is hygroscopic; prolonged exposure to ambient humidity will degrade the reagent, alter its molecular weight via hydration, and ruin stoichiometric precision.

Phase 2: Solubilization

  • Solvent Addition: Transfer the pre-weighed powder to a borosilicate reaction vial. Slowly add the appropriate solvent (e.g., Methanol, DMSO, or Water).

  • Agitation: Use a magnetic stirrer rather than manual shaking to prevent pressure buildup and potential aerosol release.

  • Validation: Ensure complete dissolution. The resulting solution should be pale yellow to colorless and completely free of suspended particulates.

Section 3: Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling amine hydrochlorides, including the critical divergence for emergency spill response.

G Start Pre-Operation PPE & Hood Check Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Approved Solubilization Solubilization (Aqueous/Organic) Weighing->Solubilization Transfer Spill Spill / Exposure Protocol Weighing->Spill Incident Decon Decontamination & PPE Doffing Solubilization->Decon Completion Solubilization->Spill Incident Waste Waste Segregation (Halogenated/Aqueous) Decon->Waste Disposal

Caption: Workflow for safe handling and incident response of amine hydrochlorides.

Section 4: Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and dangerous cross-reactivity in laboratory waste streams [3].

Emergency Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not use a dry brush, as it will aerosolize the powder. Cover the solid spill with a damp, inert absorbent pad to suppress dust.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a 5% mild acid solution (such as dilute acetic acid) to neutralize any residual free amine, followed by copious amounts of water.

    • Causality: Neutralization ensures no active basic residues remain on the benchtop, which could otherwise react with subsequently spilled acids.

Routine Waste Segregation:

  • Solid Waste: Dispose of all contaminated gloves, anti-static wipes, and empty vials in a designated "Solid Hazardous Waste" bin.

  • Liquid Waste: If the compound was solubilized in a halogenated organic solvent (e.g., Chloroform or DCM), it must be disposed of in a "Halogenated Organic Waste" carboy. If solubilized in water, DMSO, or methanol, utilize the "Non-Halogenated Aqueous/Organic Waste" stream.

  • Labeling: Clearly label all waste containers with "Contains Heterocyclic Amines / Irritant" to inform environmental health and safety (EHS) personnel.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.